N-BOC-DL-serine methyl ester
Descripción
Propiedades
IUPAC Name |
methyl 3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-8(13)10-6(5-11)7(12)14-4/h6,11H,5H2,1-4H3,(H,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANNKFASHWONFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90333258 | |
| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69942-12-7 | |
| Record name | Methyl N-(tert-butoxycarbonyl)serinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90333258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to N-BOC-DL-Serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-BOC-DL-serine methyl ester, a key intermediate in synthetic organic chemistry and drug discovery.
Core Chemical Properties
This compound, with the CAS number 69942-12-7, is a derivative of the amino acid serine.[1] The tert-butoxycarbonyl (BOC) protecting group on the amine and the methyl ester on the carboxylic acid make it a versatile building block in peptide synthesis and the development of various therapeutic agents.[2][3] It appears as a colorless to off-white solid-liquid mixture.[2]
The following table summarizes the key physicochemical properties of this compound.
| Property | Value | Reference |
| Molecular Formula | C9H17NO5 | [1][4] |
| Molecular Weight | 219.235 g/mol | [1] |
| Boiling Point | 354.3 ± 32.0 °C at 760 mmHg | [1] |
| Density | 1.1 ± 0.1 g/cm³ | [1] |
| Flash Point | 168.1 ± 25.1 °C | [1] |
| Refractive Index (n20/D) | 1.461 | [1] |
| Appearance | Solid-Liquid Mixture, Colorless to Off-white | [2] |
| Parameter | Details | Reference |
| Solubility | Soluble in DMSO (≥ 200 mg/mL), Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. Slightly soluble in water. | [2][3][5] |
| Storage (Pure Form) | -20°C for up to 3 years, 4°C for up to 2 years. | [2][4] |
| Storage (In Solvent) | -80°C for up to 6 months, -20°C for up to 1 month. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound.
| Spectroscopy | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ 5.54 (d, J= 6.4 Hz, 1H), 4.39 (brs, 1H), 3.96 (ABX, JAB = 11.2 Hz, JBX = 3.6 Hz, 1H), 3.89 (ABX, JAB = 11.2 Hz, JAX = 3.6 Hz, 1H), 3.79 (s, 3H), 2.81 (brs, 1H), 1.46 (s, 9H). | [6] |
| IR (Neat) | 3400 cm⁻¹ (br), 1720 cm⁻¹ (br) | [7] |
| Mass Spectrometry (Exact Mass) | 219.110672 | [1] |
Experimental Protocols: Synthesis of this compound
Several synthetic routes are available for the preparation of this compound. Below are detailed protocols for common methods.
This two-step process involves the BOC protection of L-serine followed by esterification.
Step 1: N-BOC Protection of L-Serine
-
Dissolve L-serine (0.30 mol) in 1 N sodium hydroxide (620 mL) and cool the solution in an ice bath.[7]
-
Add a solution of di-tert-butyl dicarbonate (Boc)₂O (0.36 mol) in dioxane (280 mL) via an addition funnel.[7]
-
Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature over 3.5 hours.[7]
-
Monitor the reaction completion using TLC.[7]
-
Concentrate the mixture to half its original volume by rotary evaporation at 35°C.[7]
-
Cool the solution in an ice-water bath and acidify to pH 2–3 by the slow addition of 1 N potassium bisulfate.[7]
-
Extract the product with ethyl acetate (3 x 1000 mL).[7]
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine as a colorless, sticky foam.[7]
Step 2: Methyl Esterification
-
Dissolve the crude N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL) and cool in an ice-water bath.[7]
-
Add solid potassium carbonate (0.176 mol) and stir for 10 minutes.[7]
-
Add methyl iodide (0.32 mol) to the white suspension and continue stirring at 0°C for 30 minutes.[7]
-
Allow the reaction to warm to room temperature and stir for an additional hour, monitoring for completion by TLC.[7]
-
Filter the reaction mixture by suction and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).[7]
-
Wash the organic phase with brine (2 x 300 mL), dry with magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester as a pale amber oil.[7]
This method involves the direct BOC protection of the pre-formed methyl ester.
-
Suspend crude L-serine methyl ester hydrochloride (0.29 mol) in dichloromethane (200 mL).[3]
-
Add triethylamine (0.57 mol) and di-tert-butyl dicarbonate (0.31 mol) to the mixture at 0°C.[3]
-
Remove the cooling bath and stir the reaction mixture at room temperature overnight.[3]
-
Dilute the mixture with methyl tert-butyl ether (300 mL) and filter.[3]
-
Concentrate the filtrate under reduced pressure.[3]
-
Purify the residue by flash column chromatography on silica gel to afford N-Boc-L-serine methyl ester as a colorless oil.[3]
Synthetic Applications and Logical Workflow
This compound is a valuable precursor for the synthesis of more complex molecules with significant biological activity.[1] Its primary applications include the synthesis of α,β-dehydro-α-amino acids and as a key intermediate in the development of anti-cancer agents, such as quinazolinone derivatives that inhibit PI3K activity and tricyclic pyrolopyranopyridines that inhibit protein kinase activity.[1][2]
Caption: Synthetic utility of this compound.
Safety Information
While a comprehensive safety analysis should be conducted by consulting the material safety data sheet (MSDS), general GHS hazard statements associated with this chemical include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be worn when handling this compound.
This guide provides a foundational understanding of this compound for researchers and professionals in the field of drug development and organic synthesis. For further details, consulting the primary literature and safety data sheets is highly recommended.
References
- 1. This compound | CAS#:69942-12-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. N-Boc-L-serine methyl ester, 95% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0 - iChemical [ichemical.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Synthesis of N-BOC-DL-serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of N-BOC-DL-serine methyl ester, a valuable serine derivative utilized in the synthesis of α,β-dehydro-α-amino acids and as a building block in the development of various therapeutic agents, including anti-cancer agents like quinazolinone derivatives that inhibit PI3K activity.[1][2] The protocols detailed herein are based on established and reliable methodologies, offering a foundation for laboratory-scale synthesis.
Core Synthetic Strategies
The synthesis of this compound can be approached via two primary synthetic routes, each with distinct advantages. The choice of route may depend on the starting materials available and the desired scale of the reaction.
-
Route 1: Boc Protection Followed by Esterification. This method involves the initial protection of the amino group of DL-serine with a tert-butoxycarbonyl (Boc) group, followed by the esterification of the carboxylic acid.
-
Route 2: Esterification Followed by Boc Protection. In this alternative pathway, DL-serine is first converted to its methyl ester hydrochloride salt, which is then subjected to Boc protection.
This guide will detail the experimental protocols for both synthetic pathways.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the two primary synthetic routes to provide a clear comparison for experimental planning.
| Parameter | Route 1: Boc Protection then Esterification | Route 2: Esterification then Boc Protection |
| Starting Material | DL-Serine | DL-Serine |
| Key Reagents | Di-tert-butyl dicarbonate ((Boc)₂O), Sodium Hydroxide, Potassium Carbonate, Methyl Iodide | Thionyl Chloride, Methanol, Triethylamine, Di-tert-butyl dicarbonate ((Boc)₂O) |
| Overall Yield | ~86%[3] | ~94%[4] |
| Reaction Time | ~5 hours for Boc protection; ~1.5 hours for esterification[3] | ~3 hours for esterification; Overnight for Boc protection[4][5] |
| Key Intermediates | N-Boc-DL-serine | DL-serine methyl ester hydrochloride |
Experimental Protocols
Route 1: Boc Protection of DL-Serine Followed by Esterification
This two-step procedure first protects the amino group of DL-serine, followed by the esterification of the carboxylic acid.
Step 1: Synthesis of N-Boc-DL-serine
-
Materials:
-
DL-Serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Dioxane
-
1 N Sodium Hydroxide
-
1 N Potassium Bisulfate
-
Ethyl Acetate
-
Magnesium Sulfate
-
-
Procedure:
-
A solution of di-tert-butyl dicarbonate (1.2 equivalents) in dioxane is added to an ice-cold, stirred solution of DL-serine (1.0 equivalent) in 1 N sodium hydroxide.[3]
-
The biphasic mixture is stirred at 5°C for 30 minutes and then allowed to warm to room temperature over 3.5 hours.[3]
-
The reaction progress is monitored by thin-layer chromatography (TLC).[3]
-
Upon completion, the mixture is concentrated by rotary evaporation, cooled in an ice bath, and acidified to a pH of 2-3 with 1 N potassium bisulfate.[3]
-
The aqueous layer is extracted three times with ethyl acetate.[3]
-
The combined organic extracts are dried over magnesium sulfate, filtered, and concentrated to yield N-Boc-DL-serine as a foam, which can be used in the next step without further purification.[3]
-
Step 2: Esterification of N-Boc-DL-serine
-
Materials:
-
N-Boc-DL-serine
-
Dimethylformamide (DMF)
-
Potassium Carbonate (K₂CO₃)
-
Methyl Iodide (CH₃I)
-
Ethyl Acetate
-
Water
-
Brine
-
Magnesium Sulfate
-
-
Procedure:
-
To a cold (0°C) solution of N-Boc-DL-serine (1.0 equivalent) in dimethylformamide, solid potassium carbonate (1.1 equivalents) is added.[3]
-
After stirring for 10 minutes in an ice-water bath, methyl iodide (2.0 equivalents) is added to the suspension.[3]
-
Stirring is continued at 0°C for 30 minutes, after which the mixture is allowed to warm to room temperature and stirred for an additional hour.[3]
-
Reaction completion is monitored by TLC.[3]
-
The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water.[3]
-
The organic phase is washed twice with brine, dried with magnesium sulfate, filtered, and concentrated to give this compound as an oil.[3]
-
Route 2: Esterification of DL-Serine Followed by Boc Protection
This approach first prepares the methyl ester of DL-serine, which is then N-protected.
Step 1: Synthesis of DL-Serine Methyl Ester Hydrochloride
-
Materials:
-
DL-Serine
-
Methanol
-
Thionyl Chloride (SOCl₂)
-
Diethyl Ether
-
-
Procedure:
-
DL-Serine (1.0 equivalent) is dissolved in methanol and the solution is cooled to below 0°C in an ice/brine bath.[5]
-
Thionyl chloride (5.9 equivalents) is added slowly to the reaction mixture.[5]
-
The reaction mixture is then refluxed for 3 hours.[5]
-
After reflux, the mixture is concentrated under reduced pressure and co-evaporated with diethyl ether to yield DL-serine methyl ester hydrochloride as a white crystalline solid.[5]
-
Step 2: N-Boc Protection of DL-Serine Methyl Ester Hydrochloride
-
Materials:
-
DL-Serine methyl ester hydrochloride
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methyl tert-butyl ether (MTBE)
-
-
Procedure:
-
Crude DL-serine methyl ester hydrochloride (1.0 equivalent) is suspended in dichloromethane.[4]
-
Triethylamine (2.0 equivalents) and di-tert-butyl dicarbonate (1.1 equivalents) are added to the mixture at 0°C.[4]
-
The cooling bath is removed, and the reaction mixture is stirred at room temperature overnight.[4]
-
The mixture is then diluted with methyl tert-butyl ether and filtered.[4]
-
The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford this compound as a colorless oil.[4]
-
Visualizing the Synthetic Workflow
The following diagram illustrates the key steps involved in the two primary synthetic routes for this compound.
References
An In-depth Technical Guide to N-BOC-DL-serine methyl ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-BOC-DL-serine methyl ester, a key serine derivative utilized in synthetic organic chemistry and drug discovery. This document outlines its chemical properties, synthesis protocols, and applications, with a focus on its role in the development of novel therapeutics.
Core Chemical and Physical Properties
This compound, identified by the CAS Number 69942-12-7 , is a racemic mixture of the N-tert-butoxycarbonyl protected methyl ester of serine.[1][2][3] This protecting group strategy is fundamental in peptide synthesis and the development of complex organic molecules.
Table 1: Physicochemical Properties of this compound
| Property | Value | References |
| CAS Number | 69942-12-7 | [1][2] |
| Molecular Formula | C₉H₁₇NO₅ | [2][4] |
| Molecular Weight | 219.23 g/mol | [2] |
| IUPAC Name | methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate | |
| Appearance | Colorless to off-white solid-liquid mixture | [1][5] |
| Purity | ≥95% - 98.0% | [1][2] |
| Boiling Point | 354.3°C at 760 mmHg | |
| Flash Point | 168.1°C | |
| Storage (Pure Form) | -20°C for 3 years; 4°C for 2 years | [1][5] |
| Storage (In Solvent) | -80°C for 6 months; -20°C for 1 month | [1] |
Synthesis and Experimental Protocols
The synthesis of this compound is a multi-step process involving the protection of the amino group followed by esterification of the carboxylic acid. The following protocols are generalized from established synthetic procedures.[6][7][8]
This step involves the reaction of DL-serine with di-tert-butyl dicarbonate (Boc₂O) to protect the amino group.
-
Dissolution: Dissolve DL-serine in a 1:1 mixture of an aqueous base (e.g., 1 N sodium hydroxide) and an organic solvent (e.g., dioxane or THF).[6][7]
-
Reaction: Cool the solution in an ice bath. Add di-tert-butyl dicarbonate solution dropwise while stirring.
-
Stirring: Allow the mixture to stir at a low temperature (e.g., 5°C) for 30 minutes, then warm to room temperature and continue stirring for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[6]
-
Work-up: Concentrate the mixture via rotary evaporation. Acidify the aqueous solution to a pH of 2-3 using a suitable acid like potassium bisulfate.[6]
-
Extraction: Extract the resulting N-Boc-DL-serine with an organic solvent such as ethyl acetate.
-
Drying and Concentration: Dry the combined organic extracts over an anhydrous salt (e.g., magnesium sulfate), filter, and concentrate to yield N-Boc-DL-serine.[6]
This procedure describes the conversion of the carboxylic acid to a methyl ester using methyl iodide.
-
Dissolution: Dissolve the N-Boc-DL-serine from the previous step in a polar aprotic solvent like dimethylformamide (DMF).[6]
-
Deprotonation: Cool the solution in an ice bath and add a base such as potassium carbonate. Stir for approximately 10 minutes.[6]
-
Esterification: Add methyl iodide to the suspension. Continue stirring at low temperature for 30 minutes, then allow it to warm to room temperature and stir for an additional hour, monitoring completion by TLC.[6]
-
Filtration and Partitioning: Filter the reaction mixture. Partition the filtrate between ethyl acetate and water.[6]
-
Washing and Drying: Wash the organic phase with brine, dry it over magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil or solid-liquid mixture.[6]
Caption: General synthesis workflow for this compound.
Applications in Drug Discovery and Development
This compound serves as a versatile building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry.
-
Synthesis of α,β-Dehydro-α-amino Acids: It is a precursor for synthesizing α,β-dehydro-α-amino acids, which are important components of various natural products and peptidomimetics.[1][3]
-
Development of Anti-Cancer Agents: This compound is utilized in the synthesis of novel anti-cancer agents.[1][3] Notable examples include:
-
Quinazolinone Derivatives: These derivatives act as inhibitors of the PI3K (Phosphoinositide 3-kinase) signaling pathway, which is often dysregulated in cancer.[1][3]
-
Tricyclic Pyrolopyranopyridines: These molecules are synthesized to inhibit the activity of various protein kinases, which are crucial targets in cancer therapy.[1][3]
-
-
Neurological Disorder Research: The D-enantiomer, Boc-D-Serine methyl ester, is particularly significant in the development of drugs targeting neurological disorders.[9]
The inhibition of the PI3K pathway is a critical strategy in oncology. The pathway plays a central role in cell proliferation, survival, and growth.
Caption: Role of derivatives in inhibiting the PI3K cancer pathway.
Spectroscopic Data
Spectroscopic analysis is crucial for the characterization of this compound.
Table 2: Spectroscopic Data for N-Boc-Serine Methyl Ester Derivatives
| Spectrum Type | Key Peaks / Shifts (δ) | Reference |
| ¹H NMR | δ: 1.41 (s, 9 H, Boc), 3.26 (s, 3 H, OCH₃), 3.66-3.76 (m, 2H, CH₂), 4.40 (m, 1H, CH) | [6] |
| IR (neat) | cm⁻¹: 3400 (O-H stretch), 1720 (C=O stretch, ester and carbamate) | [6] |
Note: Specific shifts can vary based on the solvent and stereoisomer (L, D, or DL). The provided data is for the L-isomer but is representative.[6]
Safety and Handling
This compound is associated with several hazard statements.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound | CAS#:69942-12-7 | Chemsrc [chemsrc.com]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. file.medchemexpress.eu [file.medchemexpress.eu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 9. nbinno.com [nbinno.com]
N-BOC-DL-Serine Methyl Ester: A Technical Guide to its Solubility Characteristics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of N-BOC-DL-serine methyl ester, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and the development of therapeutic agents. Due to its role as a protected amino acid derivative, understanding its solubility is critical for reaction optimization, purification, and formulation.
Core Solubility Data
Table 1: Qualitative Solubility of N-BOC-L-Serine Methyl Ester
| Solvent | Solubility Description |
| Chloroform | Soluble[1] |
| Dichloromethane | Soluble[1] |
| Ethyl Acetate | Soluble[1] |
| Acetone | Soluble[1] |
| Water | Slightly Soluble[1][2] |
Table 2: Semi-Quantitative and Qualitative Solubility of this compound
| Solvent | Reported Solubility |
| Dimethyl Sulfoxide (DMSO) | ≥ 200 mg/mL (912.28 mM)[3][4] |
Note: The designation "≥" indicates that the compound is soluble at this concentration, but the saturation point was not determined[3][4].
Experimental Protocols: Determination of Equilibrium Solubility
A standard and widely accepted method for determining the equilibrium solubility of a compound like this compound is the shake-flask method , followed by a quantitative analysis technique such as High-Performance Liquid Chromatography (HPLC)[5]. The following protocol is a generalized procedure that can be adapted for specific laboratory conditions.
Shake-Flask Method for Solubility Determination
1. Materials and Equipment:
-
This compound
-
A range of analytical grade solvents (e.g., water, ethanol, methanol, acetonitrile, ethyl acetate, etc.)
-
Analytical balance
-
Scintillation vials or other suitable sealed containers
-
Constant temperature orbital shaker or incubator
-
Centrifuge
-
HPLC system equipped with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm or 0.45 µm)
2. Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.
-
Add a precise volume of the selected solvent to each vial.
-
Securely seal the vials to prevent any solvent evaporation during the experiment.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker set to the desired experimental temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined duration (typically 24 to 72 hours) to ensure the system reaches equilibrium. The required time may need to be established empirically.
-
-
Sample Processing:
-
After the equilibration period, cease agitation and allow the vials to stand undisturbed for a sufficient time to permit the excess solid to settle.
-
To further ensure the separation of the solid from the liquid phase, centrifuge the vials at a high speed.
-
-
Sample Analysis and Quantification:
-
Carefully withdraw a clear aliquot of the supernatant, taking care not to disturb the solid pellet.
-
Immediately filter the aliquot through a syringe filter to remove any residual solid microparticles.
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear dynamic range of the HPLC calibration curve.
-
Analyze the diluted sample using a validated HPLC method to determine the precise concentration of the dissolved this compound.
-
Prepare a calibration curve using standard solutions of this compound of known concentrations.
-
Using the calibration curve, calculate the concentration of the compound in the diluted sample.
-
Finally, calculate the original solubility in the solvent by taking into account the dilution factor.
-
Visualizing Experimental and Logical Workflows
To further clarify the processes involved in solubility determination and the application of this compound, the following diagrams are provided.
Caption: Workflow for determining the equilibrium solubility of this compound.
Caption: General role of this compound in solid-phase peptide synthesis.
References
An In-depth Technical Guide to N-BOC-DL-Serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of N-BOC-DL-serine methyl ester, a key serine derivative utilized in synthetic organic chemistry.[1][2] It serves as a crucial building block for the synthesis of α,β-dehydro-α-amino acids and various pharmacologically active molecules, including anti-cancer agents like quinazolinone derivatives that inhibit PI3K activity and tricyclic pyrolopyranopyridines with protein kinase inhibitory effects.[1][2]
Chemical Structure and Properties
This compound, with the IUPAC name methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxypropanoate, is a racemic mixture. The structure consists of a serine methyl ester backbone where the amino group is protected by a tert-butoxycarbonyl (BOC) group.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₁₇NO₅ |
| Molecular Weight | 219.23 g/mol [1][3] |
| CAS Number | 69942-12-7 |
| Appearance | Solid-Liquid Mixture, Colorless to off-white[4] |
| Boiling Point | 354.3 °C at 760 mmHg |
| Flash Point | 168.1 °C |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[5] |
| Storage | 4°C[6] |
Synthesis Workflow
The synthesis of this compound typically involves two main steps: the protection of the amino group of DL-serine with a BOC group, followed by the esterification of the carboxylic acid.
Caption: Synthesis workflow for this compound.
Experimental Protocols
The following protocols are synthesized from established procedures for the preparation of N-BOC protected amino acid methyl esters.
3.1. Synthesis of N-BOC-DL-serine
This procedure outlines the protection of the amino group of DL-serine.
-
Materials:
-
DL-Serine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Tetrahydrofuran (THF)
-
Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a solution of DL-serine in a 1:1 mixture of THF and water, add sodium bicarbonate (3.0 equivalents) and di-tert-butyl dicarbonate (1.0 equivalent) at 0°C.[7]
-
Stir the reaction mixture at room temperature for 10 hours.[7]
-
Remove the volatile components of the reaction mixture under reduced pressure.[7]
-
Dilute the remaining solution with water.
-
Extract the aqueous phase three times with ethyl acetate.[7]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield N-BOC-DL-serine.[7]
-
3.2. Synthesis of this compound
This procedure describes the esterification of N-BOC-DL-serine. Two common methods are presented.
Method A: Using Thionyl Chloride and Methanol
-
Materials:
-
N-BOC-DL-serine
-
Methanol (MeOH)
-
Thionyl chloride (SOCl₂)
-
-
Procedure:
-
Dissolve N-BOC-DL-serine in methanol.
-
At 0°C, add thionyl chloride (3.0 equivalents) dropwise to the solution.[7]
-
After 30 minutes, heat the mixture to reflux and stir for 2 hours.[7]
-
Cool the solution to room temperature and remove the volatiles under reduced pressure to obtain the crude this compound.[7]
-
Method B: Using Methyl Iodide and Potassium Carbonate
-
Materials:
-
N-BOC-DL-serine
-
Dimethylformamide (DMF)
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (MeI)
-
Ethyl acetate
-
Water
-
Brine
-
-
Procedure:
-
To a cold solution (0°C) of N-BOC-DL-serine in dimethylformamide, add solid potassium carbonate.[8]
-
After stirring for 10 minutes in an ice-water bath, add methyl iodide to the suspension.[8]
-
Continue stirring at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour.[8]
-
Filter the reaction mixture and partition the filtrate between ethyl acetate and water.[8]
-
Wash the organic phase with brine, dry with magnesium sulfate, filter, and concentrate to yield this compound as a pale amber oil.[8]
-
Spectroscopic Data
The following data is based on the analysis of the L-isomer, which is expected to be representative for the DL-form in terms of chemical shifts and major IR bands.
Table 2: Spectroscopic Data for N-BOC-Serine Methyl Ester
| Technique | Data |
| ¹H NMR (CDCl₃) | δ 1.43 (s, 9H, C(CH₃)₃), 3.76 (s, 3H, OCH₃), 3.83-4.03 (m, 2H, CH₂O), 4.20 (m, 1H, CH(CH₂OH))[9] |
| ¹³C NMR | Expected signals for the carbonyl carbons of the ester and BOC groups, as well as the carbons of the serine backbone and the tert-butyl group. |
| IR (neat, cm⁻¹) | 1760, 1704[8] |
Logical Relationship Diagram
The following diagram illustrates the key relationships and applications of this compound in synthetic chemistry.
Caption: Applications of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | CAS#:69942-12-7 | Chemsrc [chemsrc.com]
- 3. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
- 5. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 6. chemscene.com [chemscene.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Safe Handling of N-BOC-DL-serine methyl ester
This guide provides comprehensive safety and handling information for N-BOC-DL-serine methyl ester, intended for researchers, scientists, and professionals in drug development. The following sections detail the chemical and physical properties, hazard identification, necessary precautions, and emergency procedures.
Chemical and Physical Properties
This compound is a serine derivative used in the synthesis of various compounds, including α,β-dehydro-α-amino acids and anti-cancer agents that inhibit PI3K and protein kinase activity.[1][2][3]
| Property | Value |
| CAS Number | 69942-12-7 |
| Molecular Formula | C9H17NO5 |
| Molecular Weight | 219.23 g/mol [1][4] |
| Appearance | Colorless liquid or solid-liquid mixture[5] |
| Boiling Point | 354.3 °C at 760 mmHg[1] |
| Flash Point | 113 °C / 235.4 °F (closed cup)[5] |
| Density | 1.1 ± 0.1 g/cm³ (1.082 g/mL at 25 °C)[1] |
| Solubility | Slightly soluble in water. Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[6][7] |
| Storage Temperature | 4°C or room temperature in a dry, well-ventilated place.[2][8] |
Hazard Identification and GHS Classification
While some sources indicate that this compound is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others provide GHS hazard classifications.[5] It is prudent to handle the substance with care, adhering to the potential hazards listed below.
| Hazard Class | Hazard Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation |
Data sourced from aggregated GHS information.[4]
Signal Word: Warning
Pictogram:
Experimental Protocols: Safe Handling and Personal Protective Equipment (PPE)
Given the potential hazards, a stringent protocol for handling this compound is essential. This includes the proper use of personal protective equipment and adherence to safe laboratory practices.
3.1. General Handling Protocol
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Avoid Contact: Prevent contact with skin, eyes, and clothing.[5][10]
-
Avoid Inhalation and Ingestion: Do not breathe dust, vapor, mist, or gas. Avoid ingestion.[5][10]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling.[11]
3.2. Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to minimize exposure risk. The following diagram illustrates the decision-making process for PPE selection when handling this compound.
Caption: PPE selection workflow for handling this compound.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
4.1. First-Aid Measures
| Exposure Route | First-Aid Protocol |
| Inhalation | Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[9] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water for at least 15 minutes. Seek medical attention if symptoms occur.[5][9] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[5][10] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[5][9] |
4.2. Accidental Release Measures
A systematic approach is necessary to manage spills effectively and safely.
References
- 1. This compound | CAS#:69942-12-7 | Chemsrc [chemsrc.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Boc-L-serine methyl ester | 2766-43-0 [chemicalbook.com]
- 7. N-Boc-L-serine methyl ester, 95% 2 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 8. chemscene.com [chemscene.com]
- 9. echemi.com [echemi.com]
- 10. fishersci.com [fishersci.com]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
Commercial Sourcing and Synthetic Applications of N-BOC-DL-serine methyl ester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the commercial availability of N-BOC-DL-serine methyl ester, a key building block in synthetic organic chemistry and drug discovery. The guide details major commercial suppliers, their product specifications, and relevant technical data to facilitate procurement for research and development purposes. Furthermore, it delves into the core application of this reagent in the synthesis of dehydroamino acids, crucial precursors for various therapeutic agents, including kinase inhibitors. A detailed experimental protocol for a representative synthesis is provided, alongside a visualization of the pertinent PI3K signaling pathway.
Commercial Suppliers of this compound
For researchers and drug development professionals, sourcing high-quality reagents is a critical first step in the discovery pipeline. This compound (CAS No. 69942-12-7) is available from several reputable chemical suppliers. The following table summarizes the offerings from major vendors, allowing for a streamlined comparison of product specifications.
| Supplier | Catalog Number | Purity | Available Quantities |
| MedchemExpress | HY-W005308 | ≥98.0% | 25 g, 100 g, 500 g |
| ChemScene | CS-W005308 | ≥95% | Custom |
| Sigma-Aldrich | CIAH987EEEF3 | 95% | Inquire (Product listed from ChemScene) |
Note: While Thermo Scientific Chemicals is a major supplier of amino acid derivatives, a specific product listing for this compound could not be definitively identified at the time of this guide's compilation. Researchers are advised to consult the Thermo Fisher Scientific website for the most current product information.
Synthetic Applications and Experimental Protocols
This compound is a versatile building block, most notably utilized as a precursor for the synthesis of α,β-dehydro-α-amino acids. These unsaturated amino acid derivatives are key components in the synthesis of various biologically active molecules, including inhibitors of the phosphatidylinositol 3-kinase (PI3K) pathway and other protein kinases.
Synthesis of N-Boc-dehydroalanine methyl ester
The following protocol is a representative method for the synthesis of an N-Boc-dehydroalanine derivative from this compound. This elimination reaction is a foundational step for creating the α,β-unsaturated system.
Materials:
-
This compound
-
Toluene (anhydrous)
-
Copper(I) bromide dimethyl sulfide complex (CuBr·SMe₂)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes mixture (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound (1.0 eq) in anhydrous toluene.
-
Addition of Reagents: To the stirred solution, add CuBr·SMe₂ (0.1 eq) followed by the dropwise addition of DBU (1.2 eq).
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-Boc-dehydroalanine methyl ester.
Signaling Pathways and Therapeutic Relevance
The dehydroamino acid derivatives synthesized from this compound are often incorporated into molecules designed to target specific signaling pathways implicated in diseases such as cancer. One of the most critical of these is the PI3K/AKT/mTOR pathway, which plays a central role in cell growth, proliferation, and survival.
Caption: PI3K Signaling Pathway and Point of Inhibition.
The diagram above illustrates a simplified representation of the PI3K signaling cascade. Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream kinases such as PDK1 and AKT. Activated AKT, a central node in the pathway, goes on to regulate a multitude of cellular processes, including cell growth and survival, often through the activation of mTORC1. Small molecule inhibitors, frequently synthesized using building blocks derived from this compound, are designed to target key components of this pathway, such as PI3K itself, thereby disrupting the downstream signaling and inhibiting cancer cell proliferation.
Caption: Workflow for Selecting a Commercial Supplier.
This workflow outlines the logical steps for sourcing a chemical reagent like this compound. The process begins with identifying the research need, followed by a thorough search of supplier databases. Key parameters such as purity, available quantities, and cost are then compared to select the most suitable supplier, leading to the procurement of the reagent for experimental use.
An In-depth Technical Guide to the Stability and Storage of N-BOC-DL-Serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-BOC-DL-serine methyl ester. Understanding the stability profile of this key building block is critical for ensuring its integrity in research and pharmaceutical development, from synthesis and storage to its application in complex molecular assemblies. This document outlines potential degradation pathways, recommended storage protocols based on available data, and detailed experimental methodologies for conducting stability assessments.
Core Stability Profile and Storage Recommendations
This compound is a serine derivative utilized in the synthesis of α,β-dehydro-α-amino acids and as a precursor for various therapeutic agents.[1] Its stability is paramount for maintaining purity and reactivity. While specific, in-depth stability studies on this compound are not extensively published, general guidelines can be derived from supplier recommendations and the known chemistry of N-Boc protected amino acid esters.
General Storage Conditions:
Based on information from multiple chemical suppliers, the following storage conditions are recommended to ensure the long-term stability of this compound in its pure form and in solution.
| Form | Storage Temperature | Recommended Duration | Source(s) |
| Pure Solid | -20°C | Up to 3 years | [1] |
| 4°C | Up to 2 years | [1] | |
| In Solvent | -80°C | Up to 6 months | [1] |
| -20°C | Up to 1 month | [1] |
It is crucial to store the compound under dry conditions and away from direct light. One source suggests that a related compound, N-Boc-L-serine methyl ester, can be stored indefinitely if kept cold (≤ 5°C) and moisture-free.[2]
Potential Degradation Pathways
The chemical structure of this compound contains two primary functional groups susceptible to degradation: the acid-labile tert-butoxycarbonyl (Boc) protecting group and the hydrolytically sensitive methyl ester.
The N-Boc group is known to be stable under neutral and basic conditions but is readily cleaved under acidic conditions.[3][] This deprotection proceeds via the formation of a stable tert-butyl cation. The methyl ester, conversely, is susceptible to hydrolysis, particularly under basic conditions, to yield the corresponding carboxylic acid. Thermal stress can also lead to the degradation of N-Boc protected amines, typically requiring high temperatures.[5][6][7]
A visual representation of these primary degradation pathways is provided below.
Experimental Protocols for Stability Assessment
To rigorously determine the stability of this compound, a forced degradation study is recommended. Such studies are essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[8][9][10] The following protocols are based on general ICH guidelines for forced degradation studies.
1. General Sample Preparation:
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent, such as acetonitrile or methanol. A control sample, protected from stress conditions, should be stored at a recommended temperature (e.g., 4°C) for the duration of the study.
2. Hydrolytic Stability:
-
Acidic Conditions: Mix the stock solution with 0.1 M to 1 M hydrochloric acid. The reaction can be carried out at room temperature or elevated temperatures (e.g., 60°C) to accelerate degradation. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours) and neutralized with a suitable base before analysis.[8][9]
-
Basic Conditions: Mix the stock solution with 0.1 M to 1 M sodium hydroxide. Similar to the acidic conditions, the experiment can be performed at room temperature or with heating. Samples should be collected at appropriate intervals and neutralized with a suitable acid prior to analysis.[8][9]
-
Neutral Conditions: Mix the stock solution with purified water and heat to an elevated temperature (e.g., 80°C) to assess hydrolysis under neutral pH.
3. Oxidative Stability:
Treat the stock solution with a 3% to 30% solution of hydrogen peroxide at room temperature. Samples should be taken at various time points over a 24-hour period.[8][9]
4. Thermal Stability:
Expose the solid compound or a solution to elevated temperatures (e.g., 60°C, 80°C) in a calibrated oven. Samples should be analyzed at different time points to assess the extent of degradation.[8][9]
5. Photostability:
Expose the solid compound or a solution to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines. A typical exposure is 1.2 million lux hours for visible light and 200 watt-hours/square meter for UV light. A control sample should be wrapped in aluminum foil to protect it from light.[9]
Analytical Methodology:
The purity and degradation of this compound can be monitored using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. A reverse-phase C18 column is often suitable. The mobile phase composition can be optimized, but a gradient of acetonitrile and water with an additive like trifluoroacetic acid is a common starting point. Detection is typically performed using a UV detector at a low wavelength (e.g., 210 nm), as the chromophore is weak.[11] For the identification of degradation products, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) are invaluable.[8]
The workflow for a typical forced degradation study is illustrated below.
Illustrative Quantitative Stability Data
| Stress Condition | Reagent/Parameter | Duration | Temperature | Expected Primary Degradant(s) | Hypothetical % Degradation |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | DL-Serine Methyl Ester | 15% |
| Base Hydrolysis | 0.1 M NaOH | 8 hours | 25°C | N-BOC-DL-Serine | 10% |
| Oxidation | 3% H₂O₂ | 24 hours | 25°C | Potential oxidized byproducts (e.g., at the serine side chain) | <5% |
| Thermal (Solid) | - | 7 days | 80°C | Minor degradation products | <5% |
| Photostability (Solid) | ICH Q1B light exposure | - | 25°C | Minimal degradation | <2% |
Conclusion
This compound is a relatively stable compound when stored under appropriate conditions. The primary liabilities are the acid-catalyzed cleavage of the N-Boc group and the base-catalyzed hydrolysis of the methyl ester. For researchers and drug development professionals, adherence to recommended storage conditions—low temperature and protection from moisture and light—is essential for preserving the integrity of this important synthetic intermediate. When undertaking work that requires a deep understanding of its stability profile, conducting a thorough forced degradation study as outlined in this guide will provide the necessary data to ensure the quality and reliability of experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermal Methods - Wordpress [reagents.acsgcipr.org]
- 8. resolvemass.ca [resolvemass.ca]
- 9. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. researchgate.net [researchgate.net]
The Strategic Role of N-BOC-DL-Serine Methyl Ester in Synthetic Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-BOC-DL-serine methyl ester is a doubly protected amino acid derivative that serves as a versatile building block in synthetic organic chemistry. Its unique structure, featuring a tert-butyloxycarbonyl (BOC) group protecting the amine terminus and a methyl ester protecting the carboxy-terminus, makes it a valuable precursor in various synthetic pathways, including the synthesis of specialized peptides and complex heterocyclic compounds. This guide provides a comprehensive overview of its properties, applications, and the technical considerations for its use, with a particular focus on its role relative to peptide synthesis.
Physicochemical Properties and Structural Features
This compound is a serine derivative where the amino group is protected by a BOC group and the carboxylic acid is protected as a methyl ester. The "DL" designation indicates that the compound is a racemic mixture, containing both the D and L enantiomers.
| Property | Value | Reference |
| Molecular Formula | C₉H₁₇NO₅ | [Generic] |
| Molecular Weight | 219.23 g/mol | [Generic] |
| Appearance | Pale amber oil / Solid-liquid mixture | [1] |
| Boiling Point | 354.3 °C at 760 mmHg | [Generic] |
| Storage Temperature | 2-8 °C | [Generic] |
The presence of both the BOC and methyl ester protecting groups dictates its reactivity and strategic use in multi-step syntheses. The BOC group is famously acid-labile, typically removed with reagents like trifluoroacetic acid (TFA), while the methyl ester is more robust and generally requires saponification (hydrolysis with a base like NaOH) for removal.
The Role in Peptide Synthesis: A Dichotomy of Utility
While categorized as a reagent for peptide synthesis, the direct incorporation of this compound into a growing peptide chain of a defined stereochemical sequence is uncommon in routine synthesis.[2] This is due to its racemic nature.
The Challenge of Racemization
In the synthesis of peptides intended for biological applications, maintaining stereochemical purity is paramount. The use of a DL-racemic mixture would result in the formation of two diastereomeric peptides at each coupling step. These diastereomers often have different biological activities and are notoriously difficult to separate, complicating purification and analysis.
For applications where a diverse library of peptides is desired for screening purposes, the use of a racemic mixture could be a deliberate strategy to increase molecular diversity.[3] However, for synthesizing a specific, biologically active peptide, enantiomerically pure starting materials (e.g., N-BOC-L-serine or N-BOC-D-serine) are the standard.[3]
Functionality of the Protecting Groups
-
N-BOC Group: The BOC group provides temporary protection for the α-amino group. Its primary role is to prevent self-polymerization and to ensure that the amino acid is added in the correct orientation during the coupling reaction. It is stable under neutral and basic conditions but is easily removed with mild acid.[4]
-
C-Terminal Methyl Ester: The methyl ester protects the C-terminal carboxylic acid, preventing it from reacting with the activated carboxyl group of the incoming amino acid. This protection is crucial in solution-phase peptide synthesis. In solid-phase peptide synthesis (SPPS), the C-terminus is typically anchored to a resin. C-terminal esters can also increase the hydrophobicity of a peptide, potentially improving membrane permeability.[5][6]
The workflow for a standard BOC-based peptide synthesis step is illustrated below.
Figure 1. General workflow for a single amino acid addition step in BOC-based solid-phase peptide synthesis.
Broader Synthetic Applications
The primary utility of this compound is as a precursor for other synthetically valuable molecules. It is frequently used in the synthesis of:
-
α,β-Dehydro-α-amino acids: These are non-proteinogenic amino acids found in some natural products and are of interest for their unique chemical properties.[2][7]
-
Heterocyclic compounds: The functional groups of serine lend themselves to cyclization reactions to form various heterocyclic structures.
-
Anti-cancer agents: It has been used in the synthesis of quinazolinone derivatives that act as PI3K inhibitors and tricyclic pyrolopyranopyridines that inhibit protein kinases.[2][7]
The logical relationship for its use as a synthetic precursor is outlined below.
Figure 2. Synthetic pathways starting from this compound.
Experimental Protocols: Solution-Phase Dipeptide Synthesis (Adapted)
Disclaimer: This protocol illustrates the general procedure for a solution-phase peptide coupling. Using N-BOC-DL-serine would result in a mixture of diastereomeric products. For a stereochemically pure product, an enantiomerically pure starting material (D- or L-) and potentially a side-chain protecting group (e.g., O-benzyl) would be required.
Objective: To synthesize an N-BOC-protected dipeptide (e.g., N-BOC-DL-Seryl-Leucine Methyl Ester).
Materials and Reagents
| Reagent | Purpose | Typical Equivalents |
| N-BOC-DL-Serine | First amino acid (N-terminus) | 1.0 |
| H-Leu-OMe·HCl | Second amino acid (C-terminus) | 1.0 |
| EDC·HCl (EDAC) | Carbodiimide coupling agent | 1.2 |
| HOBt | Racemization suppressant/additive | 1.2 |
| Triethylamine (TEA) or DIPEA | Base for neutralization | 2.0 - 4.0 |
| Dichloromethane (DCM) or Chloroform | Anhydrous solvent | - |
| 1N HCl (aq) | Aqueous wash | - |
| Saturated NaHCO₃ (aq) | Aqueous wash | - |
| Saturated NaCl (Brine) | Aqueous wash | - |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying agent | - |
Step-by-Step Procedure
-
Neutralization: Dissolve Leucine methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.0 eq) dropwise to neutralize the hydrochloride salt, forming the free amine.
-
Activation: In a separate flask, dissolve N-BOC-DL-Serine (1.0 eq) in anhydrous DCM. Add HOBt (1.2 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 20-30 minutes to pre-activate the carboxylic acid.
-
Coupling: Add the neutralized leucine methyl ester solution from Step 1 to the activated N-BOC-DL-Serine solution from Step 2. Add additional triethylamine (1.0-2.0 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (typically 16-24 hours).
-
Workup:
-
Dilute the reaction mixture with additional DCM.
-
Transfer the solution to a separatory funnel and wash sequentially with 1N HCl (to remove excess base and unreacted amine), saturated NaHCO₃ (to remove excess acid and HOBt), and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude dipeptide by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.
-
Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
This compound is a valuable chemical reagent with a nuanced role in the field of peptide synthesis. While its racemic nature makes it unsuitable for the synthesis of stereochemically defined peptides, its protected functional groups make it an excellent and cost-effective starting material for creating diverse molecular libraries and as a precursor for complex organic molecules, including dehydroamino acids and pharmacologically active heterocyclic compounds.[2] For researchers in drug development, understanding the strategic application of this and similar racemic building blocks is key to leveraging them for generating molecular diversity, while recognizing the necessity of enantiopure analogues for the synthesis of specific, targeted peptide therapeutics.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. Synthesis of Peptides Containing C-Terminal Methyl Esters Using Trityl Side-Chain Anchoring: Application to the Synthesis of a-Factor and a-Factor Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Synthesis of C-Terminally Modified Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. A Convenient Synthesis of Short α-/β-Mixed Peptides as Potential α-Amylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Unnatural Amino Acid Synthesis Using N-BOC-DL-Serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-BOC-DL-serine methyl ester is a versatile and readily available building block for the synthesis of a diverse array of unnatural amino acids. Its trifunctional nature—a protected amine, an activatable hydroxyl group, and a methyl ester—provides multiple handles for chemical modification. This document outlines key synthetic strategies, detailed experimental protocols, and comparative data for the transformation of this compound into various non-proteinogenic amino acids, which are crucial components in modern drug discovery and chemical biology.
Key Synthetic Strategies
Several robust synthetic routes have been established for the derivatization of this compound. The primary strategies involve the transformation of the β-hydroxyl group into a good leaving group, followed by nucleophilic substitution, or its elimination to form a dehydroalanine intermediate for subsequent additions.
The main synthetic pathways include:
-
Dehydration to N-BOC-dehydroalanine methyl ester followed by Michael Addition: This two-step sequence is one of the most versatile methods. The initial dehydration of serine yields a reactive α,β-unsaturated amino acid derivative. Subsequent conjugate addition of a wide range of nucleophiles introduces diverse side chains at the β-position.
-
Conversion to N-BOC-aziridine-2-carboxylate methyl ester and subsequent ring-opening: Activation of the hydroxyl group followed by intramolecular cyclization affords a strained aziridine ring. The regioselective ring-opening of this intermediate with various nucleophiles provides access to β-substituted α-amino acids.[1]
-
Mitsunobu Reaction for Direct Displacement: The hydroxyl group can be directly displaced by various nucleophiles under Mitsunobu conditions, offering a straightforward route to β-functionalized serine derivatives.
-
Conversion to β-Bromoalanine Derivatives for Cross-Coupling Reactions: Transformation of the hydroxyl group into a bromide creates a versatile intermediate for various carbon-carbon bond-forming reactions, particularly palladium-catalyzed cross-couplings.[2]
Data Presentation
The following tables summarize quantitative data for the synthesis of unnatural amino acids from serine derivatives using the aforementioned strategies.
Table 1: Synthesis of Dehydroalanine and Subsequent Michael Addition Products
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Thiophenol | N-BOC-S-phenyl-cysteine methyl ester | 95 | [3] |
| 2 | Indole | N-BOC-β-(indol-1-yl)-alanine methyl ester | 85 | [3] |
| 3 | Benzylamine | N-BOC-β-(benzylamino)-alanine methyl ester | 64 | [3] |
| 4 | Pyrazole | N-BOC-β-(pyrazol-1-yl)-alanine methyl ester | 54 | [3] |
| 5 | 1,2,4-Triazole | N-BOC-β-(1,2,4-triazol-1-yl)-alanine methyl ester | 78 | [3] |
Table 2: Synthesis of Unnatural Amino Acids via Aziridine Ring-Opening
| Entry | Nucleophile | Product | Yield (%) | Reference |
| 1 | Benzylamine | N-BOC-β-benzylamino-alanine methyl ester | 85 | [1] |
| 2 | Sodium Azide | N-BOC-β-azido-alanine methyl ester | 90 | [1] |
| 3 | Methanol | N-BOC-O-methyl-serine methyl ester | 75 | [1] |
| 4 | Phenylmagnesium Bromide | N-BOC-β-phenyl-alanine methyl ester | 60 | [1] |
| 5 | Indole (in the presence of BF₃·OEt₂) | N-BOC-Tryptophan methyl ester | 70 | [1] |
Table 3: Synthesis of β-Substituted Alanines via Metallaphotoredox Catalysis from Serine-Derived β-Bromoalanine
| Entry | Aryl Halide | Product | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | 4-Bromobenzonitrile | N-BOC-(4-cyanophenyl)alanine methyl ester | 79 | >99 | [2] |
| 2 | Methyl 4-bromobenzoate | N-BOC-(4-(methoxycarbonyl)phenyl)alanine methyl ester | 71 | >99 | [2] |
| 3 | 4-Bromoacetophenone | N-BOC-(4-acetylphenyl)alanine methyl ester | 75 | >99 | [2] |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | N-BOC-(4-(trifluoromethyl)phenyl)alanine methyl ester | 78 | >99 | [2] |
| 5 | 2-Bromonaphthalene | N-BOC-(2-naphthyl)alanine methyl ester | 86 | >99 | [2] |
Experimental Protocols
Protocol 1: Synthesis of N-BOC-dehydroalanine methyl ester and Subsequent Michael Addition
Part A: Dehydration of this compound
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.2 M), add copper(I) bromide (1.5 eq).
-
Cool the mixture to 0 °C and add triethylamine (2.2 eq) dropwise.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to afford N-BOC-dehydroalanine methyl ester as a white solid.
Part B: Michael Addition of a Nucleophile to N-BOC-dehydroalanine methyl ester
-
Dissolve N-BOC-dehydroalanine methyl ester (1.0 eq) in a suitable solvent (e.g., THF, acetonitrile, or DCM, 0.1 M).
-
Add the desired nucleophile (1.1 - 2.0 eq). The choice of base, if required, depends on the pKa of the nucleophile. For thiols and amines, a mild base like triethylamine or DBU may be sufficient. For less reactive nucleophiles, a stronger base might be necessary.
-
Stir the reaction at room temperature or with gentle heating, monitoring by TLC.
-
Once the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired β-substituted amino acid derivative.
Protocol 2: Synthesis of N-BOC-DL-aziridine-2-carboxylate methyl ester and Ring-Opening
Part A: Synthesis of N-BOC-DL-aziridine-2-carboxylate methyl ester
-
Dissolve this compound (1.0 eq) in anhydrous THF (0.2 M) and cool to 0 °C.
-
Add triphenylphosphine (1.2 eq) followed by diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours. The reaction proceeds via an intramolecular Mitsunobu reaction.
-
Monitor the reaction by TLC. Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography to remove triphenylphosphine oxide and other byproducts, yielding the aziridine product.
Part B: Nucleophilic Ring-Opening of the Aziridine
-
Dissolve the N-BOC-DL-aziridine-2-carboxylate methyl ester (1.0 eq) in a suitable anhydrous solvent (e.g., THF, ether, or DCM, 0.1 M).
-
Add the nucleophile (e.g., organocuprates, Grignard reagents, or heteroatomic nucleophiles with a Lewis acid catalyst like BF₃·OEt₂). The choice of conditions is highly dependent on the nucleophile.
-
Stir the reaction at the appropriate temperature (ranging from -78 °C to room temperature) and monitor by TLC.
-
Upon completion, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl).
-
Perform an aqueous work-up and extract the product with an organic solvent.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting β-substituted amino acid derivative by flash column chromatography.
Visualizations
References
N-BOC-DL-Serine Methyl Ester: A Versatile Building Block in Medicinal Chemistry
N-BOC-DL-serine methyl ester is a protected amino acid derivative that serves as a crucial starting material and intermediate in the synthesis of a diverse range of medicinally important compounds. Its unique structural features, including the presence of a hydroxyl group and protecting groups at both the amino and carboxyl termini, allow for its versatile application in the construction of complex molecular architectures, from modified peptides to potent enzyme inhibitors.
This serine derivative has garnered significant attention in medicinal chemistry for its role in the synthesis of α,β-dehydro-α-amino acids, which are key components of various natural products and pharmaceuticals. Furthermore, this compound is a valuable precursor for the development of targeted anticancer agents, including quinazolinone-based PI3K inhibitors and tricyclic pyrolopyranopyridine protein kinase inhibitors.[1][2] Its incorporation into peptide chains also allows for the synthesis of peptides with enhanced stability and specific biological activities.[3]
Key Applications in Medicinal Chemistry
The application of this compound in medicinal chemistry is multifaceted, with three primary areas of focus:
-
Synthesis of α,β-Dehydro-α-amino Acids: This compound is a key precursor for generating α,β-dehydroalanine derivatives, which are valuable Michael acceptors in organic synthesis. This reactivity allows for the introduction of various functional groups, leading to the creation of novel amino acid analogs and peptidomimetics with potential therapeutic properties.[4]
-
Development of Kinase Inhibitors for Cancer Therapy: this compound serves as a foundational building block in the synthesis of potent and selective kinase inhibitors. Notably, it is utilized in the preparation of quinazolinone derivatives that target the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.[1][5] It is also implicated in the synthesis of tricyclic pyrolopyranopyridines, another class of protein kinase inhibitors with anticancer potential.[2]
-
Peptide Synthesis: As a protected amino acid, this compound is readily incorporated into peptide sequences using solid-phase peptide synthesis (SPPS) techniques. The Boc protecting group ensures controlled chain elongation, and the methyl ester can be hydrolyzed to the free carboxylic acid for subsequent coupling reactions.[6]
Data Presentation
The following tables summarize key quantitative data associated with the applications of this compound.
| Parameter | Value | Reference |
| Purity | 95% | [7] |
| Solubility | Slightly soluble in water | [7] |
| Storage Temperature | Room temperature | [2] |
| Stock Solution Storage | -80°C (6 months), -20°C (1 month) | [2] |
Table 1: Physicochemical Properties of this compound
| Application | Compound Class | Target | IC₅₀ (nM) | Reference |
| Anticancer Agent | Quinazolinone Derivative | PI3Kα | 13.6 | [8] |
| Anticancer Agent | Quinazolinone Derivative | PI3Kγ | 13.11 | |
| Anticancer Agent | Pyridopyrimidinone Derivative | PI3Kα (H1047R) | 3 | [9] |
Table 2: Biological Activity of Compounds Synthesized Using Serine Derivatives
| Synthesis Reaction | Product | Yield (%) | Reference |
| Esterification/Elimination of N-Boc serine | N-Boc dehydroalanine esters | 24 - 68 | [4] |
| Boc Solid-Phase Peptide Synthesis (Overall Crude) | Peptide containing N-methyl-D-glutamic acid | 60 - 80 | [6] |
| Boc Solid-Phase Peptide Synthesis (Final Purified) | Peptide containing N-methyl-D-glutamic acid | 20 - 40 | [6] |
Table 3: Synthetic Yields in Applications Involving N-Boc-Protected Amino Acids
Experimental Protocols
Synthesis of N-Boc-α,β-dehydroalanine Methyl Ester
This protocol describes a one-pot synthesis of N-Boc-α,β-dehydroalanine methyl ester from N-Boc-DL-serine.[4]
Materials:
-
N-Boc-DL-serine
-
Haloalkane (e.g., methyl iodide)
-
Cesium Carbonate (Cs₂CO₃)
-
4 Å molecular sieves
-
N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of N-Boc-DL-serine (1.0 mmol) in DMF (5 mL), add 4 Å molecular sieves (90 mg) and Cs₂CO₃ (1.5 mmol).
-
Add the haloalkane (1.5 mmol) to the mixture.
-
Stir the reaction mixture at 60°C for 12 hours.
-
After completion of the reaction (monitored by TLC), filter the mixture to remove the molecular sieves and any solid residue.
-
Remove the DMF under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the N-Boc-dehydroalanine ester.
General Protocol for Boc Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the general steps for incorporating an N-Boc-protected amino acid, such as this compound, into a peptide chain on a solid support.[6][10]
Materials:
-
Merrifield or PAM resin
-
N-Boc-protected amino acids (including this compound)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Diisopropylethylamine (DIEA)
-
N,N-Dimethylformamide (DMF)
-
Coupling reagents (e.g., DIC/HOBt or HATU)
-
Cleavage cocktail (e.g., HF or TFMSA)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the resin in DCM in a reaction vessel.
-
First Amino Acid Coupling: Couple the first N-Boc-protected amino acid to the resin.
-
Boc Deprotection: Remove the Boc protecting group by treating the resin with a solution of 50% TFA in DCM.
-
Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of 10% DIEA in DMF.
-
Amino Acid Coupling: Couple the next N-Boc-protected amino acid (e.g., this compound) using a suitable coupling reagent in DMF.
-
Repeat: Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the desired sequence.
-
Cleavage: Once the peptide synthesis is complete, cleave the peptide from the resin using a strong acid cleavage cocktail.
-
Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, wash, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition.
Caption: Boc Solid-Phase Peptide Synthesis Workflow.
References
- 1. Development of selective inhibitors of phosphatidylinositol 3-kinase C2α - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. nbinno.com [nbinno.com]
- 4. A practical one-pot synthesis of dehydroalanine esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. N-Boc-L-serine methyl ester, 95% | Fisher Scientific [fishersci.ca]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chempep.com [chempep.com]
Application Notes and Protocols for the Synthesis of Serine-Containing Peptides using N-BOC-DL-Serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
Serine is a crucial amino acid in many biologically active peptides and proteins, contributing to their structure and function through its hydroxyl side chain. The synthesis of serine-containing peptides requires careful consideration of protecting group strategies to prevent side reactions and ensure high purity and yield. The use of N-tert-butyloxycarbonyl (BOC) protection for the α-amino group is a well-established method in solid-phase peptide synthesis (SPPS). This document provides detailed application notes and protocols for the synthesis of serine-containing peptides utilizing N-BOC-DL-serine methyl ester.
While this compound provides the core building block, the serine hydroxyl group is initially unprotected. This can present challenges, such as O-acylation, during peptide synthesis.[1] Strategies to mitigate these side reactions are discussed within the protocols. For syntheses requiring enhanced protection, the use of a side-chain protecting group for serine, such as benzyl (Bzl) or tert-butyl (tBu), is recommended.[2][3]
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of a model serine-containing peptide using this compound in a BOC-SPPS workflow. It is important to note that actual yields and purities can vary depending on the peptide sequence, length, and specific reaction conditions.[4]
Table 1: Typical Efficiency of Key Steps in BOC-SPPS of a Serine-Containing Peptide
| Step | Parameter | Typical Value | Notes |
| Resin Loading | Loading Efficiency | 80-95% | Efficiency depends on the resin and coupling conditions. |
| BOC Deprotection | Deprotection Efficiency | >99% | Monitored by Kaiser test or other qualitative methods.[5] |
| Amino Acid Coupling | Coupling Efficiency | >99% | For standard amino acids. Serine coupling may require optimized conditions to prevent side reactions.[5] |
| HF Cleavage | Cleavage Yield | 70-90% | Yield can be affected by peptide length and sequence. |
| RP-HPLC Purification | Final Purity | >95% | Dependent on the crude peptide purity and purification protocol. |
| Overall Yield | 10-30% | Calculated from the initial resin loading. |
Table 2: Comparison of Crude and Purified Peptide Characteristics
| Characteristic | Crude Peptide | Purified Peptide |
| Purity (by RP-HPLC) | 50-80% | >95% |
| Major Impurities | Deletion sequences, truncated peptides, O-acylated peptides, by-products from protecting group cleavage.[6] | Minimal, typically <5% of various minor impurities. |
| Appearance | Off-white to yellowish powder | White lyophilized powder |
| Solubility | Variable, may contain insoluble impurities | Soluble in appropriate aqueous buffers |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Serine-Containing Peptide using this compound
This protocol outlines the manual synthesis of a generic serine-containing peptide on a Merrifield resin using the BOC/Bzl protection strategy.
1. Resin Preparation and First Amino Acid Coupling (Esterification):
-
Swell 1 g of Merrifield resin (chloromethylated polystyrene, 1% DVB, 1.0 meq/g) in dichloromethane (DCM, 10 mL) for 1 hour in a reaction vessel.
-
Wash the resin with DCM (3 x 10 mL) and then with dimethylformamide (DMF, 3 x 10 mL).
-
To couple the first amino acid (e.g., N-BOC-Alanine), dissolve 2 mmol of the N-BOC-amino acid in a mixture of DMF and DCM (1:1, v/v).
-
Add 1.8 mmol of cesium carbonate (Cs₂CO₃) and stir the mixture at 40°C for 30 minutes.
-
Filter the solution to remove any undissolved salt.
-
Add the filtered solution to the swollen resin and heat at 50°C for 12-24 hours.
-
Wash the resin with DMF (3 x 10 mL), DMF/water (1:1, v/v, 3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
2. Chain Elongation (Addition of this compound and subsequent amino acids):
-
BOC Deprotection:
-
Swell the resin in DCM (10 mL) for 20 minutes.
-
Treat the resin with 50% trifluoroacetic acid (TFA) in DCM (10 mL) for 2 minutes.
-
Drain the solution and treat again with 50% TFA in DCM (10 mL) for 20 minutes.[7]
-
Wash the resin with DCM (3 x 10 mL) and isopropanol (IPA, 2 x 10 mL).[8]
-
Wash with DCM (3 x 10 mL).
-
-
Neutralization:
-
Treat the resin with 10% diisopropylethylamine (DIEA) in DCM (10 mL) for 5 minutes (repeat twice).
-
Wash the resin with DCM (5 x 10 mL).
-
-
Coupling of this compound:
-
Dissolve 3 equivalents of this compound and 3 equivalents of a coupling agent (e.g., HBTU/HOBt) in DMF (8 mL).
-
Add 6 equivalents of DIEA to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test. If the test is positive, repeat the coupling step.
-
Wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
-
-
Repeat the deprotection, neutralization, and coupling steps for each subsequent amino acid in the peptide sequence.
3. Cleavage and Deprotection:
-
Caution: This step involves the use of hazardous chemicals and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Wash the fully assembled peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 3 hours.[7]
-
Prepare a cleavage cocktail of HF:anisole (9:1, v/v).
-
Carefully add the cleavage cocktail to the peptide-resin in a specialized HF cleavage apparatus.
-
Stir the mixture at 0°C for 1 hour.
-
Evaporate the HF under a stream of nitrogen.
-
Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Collect the peptide by filtration or centrifugation.
-
Wash the peptide pellet with cold diethyl ether twice more.[7]
-
Dry the crude peptide under vacuum.
Protocol 2: Purification of the Serine-Containing Peptide by RP-HPLC
1. Sample Preparation:
-
Dissolve the crude peptide in a minimal amount of a suitable solvent, such as 0.1% TFA in water or a mixture of water and acetonitrile.
-
Centrifuge the solution to remove any insoluble material.
-
Filter the supernatant through a 0.45 µm filter.
2. RP-HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A typical gradient would be from 5% to 65% B over 30 minutes. The gradient should be optimized based on the hydrophobicity of the peptide.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 214 nm and 280 nm.
3. Fraction Collection and Analysis:
-
Collect fractions corresponding to the major peptide peak.
-
Analyze the purity of each fraction by analytical RP-HPLC.
-
Pool the fractions with the desired purity (>95%).
4. Lyophilization:
-
Freeze the pooled fractions at -80°C.
-
Lyophilize the frozen sample to obtain the purified peptide as a white, fluffy powder.
Mandatory Visualizations
Signaling Pathway
This compound is a precursor used in the synthesis of molecules that can act as inhibitors of signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer.[9][10]
Caption: PI3K/Akt signaling pathway and a potential point of inhibition.
Experimental Workflow
The following diagram illustrates the general workflow for the solid-phase synthesis of a serine-containing peptide using this compound.
Caption: General workflow for BOC-SPPS of a serine-containing peptide.
References
- 1. benchchem.com [benchchem.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. chempep.com [chempep.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
Protecting Group Strategies for Serine Derivatives in Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of protecting group strategies for serine derivatives, a critical aspect of chemical synthesis, particularly in the realm of peptide synthesis and drug development. The unique trifunctional nature of serine, possessing a carboxylic acid, an amine, and a hydroxyl group, necessitates a robust and orthogonal protecting group strategy to achieve desired synthetic outcomes with high fidelity. These notes cover the most common protecting groups, their applications, and detailed protocols for their use.
Introduction to Serine Protection
Serine's hydroxyl side chain is nucleophilic and can undergo undesirable side reactions during peptide synthesis, such as O-acylation during coupling steps. Therefore, its effective protection is paramount. The choice of a protecting group is dictated by the overall synthetic strategy, particularly the N-terminal protecting group (e.g., Fmoc or Boc) employed for the peptide backbone construction. An ideal protecting group for the serine hydroxyl group should be stable to the conditions used for N-terminal deprotection and peptide coupling, and readily removable under conditions that do not compromise the integrity of the final peptide.
Protecting Groups for the Serine Hydroxyl Group
The most widely used protecting groups for the serine hydroxyl group are ethers, primarily the tert-butyl (tBu), benzyl (Bzl), and trityl (Trt) ethers. The selection of one over the others is a critical decision that impacts coupling efficiency and the final cleavage strategy.
Comparison of Common Serine Side-Chain Protecting Groups
The following table summarizes the key characteristics of the most common protecting groups for the serine hydroxyl side chain in the context of peptide synthesis.
| Protecting Group | Structure | Lability | Advantages | Disadvantages | Primary Application |
| tert-Butyl (tBu) | -O-C(CH₃)₃ | Acid-labile (TFA)[1] | Highly stable to the basic conditions of Fmoc removal. Forms a key part of the orthogonal Fmoc/tBu strategy.[1][2] Good solubility of the protected amino acid. | Requires strong acid (e.g., TFA) for cleavage, which can be harsh on sensitive peptides. Can lead to t-butyl cation side products upon cleavage.[1] | Standard protection for serine in routine Fmoc-SPPS.[1] |
| Benzyl (Bzl) | -O-CH₂-C₆H₅ | Strong acid-labile (HF) or hydrogenolysis[1][3] | Stable to both acidic (TFA) and basic (piperidine) conditions used in Fmoc-SPPS. | Requires very harsh cleavage conditions (e.g., HF) which limits its use in Fmoc-SPPS. More commonly used in Boc-SPPS.[1][4] | Synthesis of protected peptide fragments where cleavage from the resin is desired while retaining side-chain protection.[1] |
| Trityl (Trt) | -O-C(C₆H₅)₃ | Very acid-labile (mild TFA) | Can be removed under milder acidic conditions than tBu, which is beneficial for sensitive peptides. | Steric bulk may potentially lower coupling efficiency. | Synthesis of protected peptide fragments and in cases where milder cleavage conditions are required.[1] |
Logical Workflow for Selecting a Serine Protecting Group
The choice of a protecting group for the serine side chain is intrinsically linked to the N-terminal protection strategy. The following diagram illustrates the decision-making process.
Caption: Decision tree for selecting a serine side-chain protecting group.
Experimental Protocols
The following sections provide detailed protocols for the protection of the serine hydroxyl group and its use in solid-phase peptide synthesis (SPPS).
Protocol for the Synthesis of Boc-Ser(Bzl)-OH
This protocol describes the synthesis of N-tert-butyloxycarbonyl-O-benzyl-L-serine.
Materials:
-
L-Serine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium bicarbonate (NaHCO₃)
-
Benzyl bromide (BzlBr)
-
Sodium hydride (NaH)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Standard laboratory glassware and workup reagents
Procedure:
-
Protection of the Amino Group:
-
Dissolve L-serine in a suitable solvent system (e.g., a mixture of water and a miscible organic solvent).
-
Add sodium bicarbonate to the solution to create a basic environment.
-
Slowly add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture while stirring.
-
Allow the reaction to proceed at room temperature until the protection of the amino group is complete (monitor by TLC).
-
Acidify the reaction mixture and extract the Boc-Ser-OH product.
-
-
Protection of the Hydroxyl Group:
-
Dissolve the Boc-Ser-OH in an anhydrous organic solvent such as THF or DCM under an inert atmosphere.
-
Carefully add sodium hydride (NaH) to the solution to deprotonate the hydroxyl group.
-
Slowly add benzyl bromide (BzlBr) to the reaction mixture.
-
Allow the reaction to proceed at room temperature until the benzylation is complete (monitor by TLC).[3]
-
Quench the reaction carefully with water and perform an aqueous workup to isolate the Boc-Ser(Bzl)-OH product.
-
Purify the product by crystallization or column chromatography.
-
General Protocol for Coupling Fmoc-Ser(tBu)-OH in Fmoc-SPPS
This protocol outlines the steps for incorporating an Fmoc-Ser(tBu)-OH residue into a growing peptide chain on a solid support.[2]
Materials:
-
Fmoc-protected amino acid-loaded resin (e.g., Rink Amide resin)
-
N,N-Dimethylformamide (DMF)
-
20% Piperidine in DMF (v/v)
-
Fmoc-Ser(tBu)-OH
-
Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., N,N-Diisopropylethylamine - DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for 30-60 minutes in a reaction vessel.[2]
-
Fmoc Deprotection:
-
Coupling:
-
In a separate vessel, dissolve Fmoc-Ser(tBu)-OH (3-5 equivalents) and the coupling agent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add a base such as DIPEA (6-10 equivalents) to the amino acid/coupling agent solution to activate the carboxylic acid.[1]
-
Add the activation mixture to the deprotected resin.
-
Agitate the mixture at room temperature for 1-2 hours.[1]
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents and byproducts.[1]
This cycle of deprotection, coupling, and washing is repeated for each subsequent amino acid in the peptide sequence.
Protocol for Cleavage and Deprotection in Fmoc-SPPS
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the tert-butyl group from serine.
Materials:
-
Peptide-loaded resin
-
Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS))
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.[1]
-
Cleavage Reaction:
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding the filtrate to cold diethyl ether.[1]
-
-
Isolation and Purification:
Experimental Workflow Diagram
The following diagram illustrates the general workflow for solid-phase peptide synthesis (SPPS) incorporating a protected serine derivative.
Caption: General workflow of SPPS highlighting the key stages.[1]
Potential Side Reactions
During the synthesis of serine-containing peptides, several side reactions can occur, which can be minimized by the proper choice of protecting groups and reaction conditions.
-
Racemization: The risk of racemization of the serine residue is generally low with standard coupling reagents, but can be induced by certain bases.[1]
-
β-Elimination: This side reaction can be influenced by the protecting group and the peptide sequence. A stable ether linkage, as provided by tBu, Bzl, and Trt protecting groups, helps to minimize this side reaction during the basic conditions of Fmoc deprotection.[1]
-
N-O Acyl Shift: During deprotection with strong acids like TFA, an N-O acyl shift can occur, where the peptide chain migrates from the amide nitrogen to the hydroxyl group of serine.[1]
Careful selection of protecting groups and optimization of reaction conditions are crucial to mitigate these side reactions and ensure the synthesis of high-purity serine-containing peptides.
References
Application Notes and Protocols for the Esterification of N-BOC-DL-Serine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed experimental procedures for the synthesis of N-BOC-DL-serine esters, which are valuable intermediates in peptide synthesis and drug discovery.[1][2] The protocols outlined below are based on established chemical literature and offer different approaches to achieve the desired esterification.
Introduction
N-tert-butoxycarbonyl (BOC) protected amino acids are fundamental building blocks in modern organic synthesis, particularly in the construction of peptides and other pharmaceutically relevant molecules. The esterification of the carboxylic acid moiety of N-BOC-DL-serine is a crucial step for subsequent coupling reactions or for modifying the pharmacokinetic properties of a target molecule. This note details two common and effective methods for this transformation: direct alkylation and Steglich esterification.
Methods Overview
Two primary methods for the esterification of N-BOC-DL-serine are presented:
-
Direct Alkylation using an Alkyl Halide: This method involves the deprotonation of the carboxylic acid with a mild base, followed by nucleophilic attack on an alkyl halide. A specific protocol for methyl ester synthesis using methyl iodide is provided.[3]
-
Steglich Esterification: This method utilizes a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, 4-dimethylaminopyridine (DMAP), to facilitate the esterification under mild, neutral conditions.[4][5][6] This approach is particularly useful for more complex or sensitive alcohols.
The following diagram illustrates the general workflow for the synthesis and purification of N-BOC-DL-serine esters.
References
Troubleshooting & Optimization
Technical Support Center: N-BOC Deprotection of Serine Methyl Ester
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the N-BOC deprotection of serine methyl ester.
Troubleshooting Guide & FAQs
This section addresses specific issues that may arise during the N-BOC deprotection of serine methyl ester in a question-and-answer format.
Issue 1: Incomplete or Slow Deprotection
Q1: My TLC analysis consistently shows a significant amount of starting material, N-BOC-serine methyl ester, remaining even after the expected reaction time. What are the possible causes and how can I resolve this?
A1: Incomplete deprotection is a common issue that can stem from several factors. Here are the primary causes and recommended solutions:
-
Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (BOC) group is cleaved by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[1]
-
Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can lead to an incomplete reaction.[1] While many BOC deprotections are performed at room temperature, some substrates may require longer reaction times.[3]
-
Solution: Extend the reaction time and continue to monitor the progress using an appropriate analytical technique like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][2] Gentle heating may be considered for more stubborn substrates, but this should be done cautiously to avoid side reactions.
-
-
Steric Hindrance: The chemical environment around the BOC-protected amine can sterically hinder the approach of the acid, slowing down the reaction rate.[1]
-
Solution: In such cases, extending the reaction time or using a higher concentration of acid is often effective.
-
-
Sub-optimal Solvent: The choice of solvent is crucial for ensuring that both the substrate and the acid are well-solvated.[1]
Q2: How can I effectively monitor the progress of the deprotection reaction?
A2: Regular monitoring is key to determining the reaction's endpoint and avoiding unnecessary exposure to harsh acidic conditions. The two most common methods are:
-
Thin-Layer Chromatography (TLC): This is a quick and convenient method. The deprotected product (the free amine) is more polar than the BOC-protected starting material and will therefore have a lower Rf value.[2] The disappearance of the starting material spot and the appearance of a new, lower spot (which can be visualized with a ninhydrin stain for primary amines) indicates the reaction is proceeding.[5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS offers a more precise assessment of the reaction's progress. It allows for the quantification of the starting material, the desired product, and any side products that may have formed.[2]
Issue 2: Formation of Side Products
Q3: After deprotection, I've identified unexpected side products in my reaction mixture. What are the likely side reactions, and how can they be minimized?
A3: The primary side reaction of concern during the acidic BOC deprotection of serine derivatives involves the hydroxyl group.
-
O-Acylation: When using TFA for deprotection, the highly reactive trifluoroacetyl cation can be generated, which can esterify the hydroxyl group of serine. This leads to the formation of an O-trifluoroacetylated side product.[1]
-
Solution: To mitigate this, you can try using a less nucleophilic strong acid, such as HCl in dioxane. Additionally, minimizing the reaction time and using the lowest effective concentration of TFA can help reduce this side reaction.
-
-
Alkylation by the tert-butyl Cation: The tert-butyl cation generated during the cleavage of the BOC group is a reactive electrophile that can alkylate the nucleophilic sulfur atom of methionine or the hydroxyl group of serine, although the latter is less common.[1][6]
-
Solution: The addition of a "scavenger" to the reaction mixture can effectively trap the tert-butyl cation. Common scavengers include triethylsilane (TES) or thioanisole.[4]
-
Data Summary Table
The following table summarizes typical reaction conditions for common N-BOC deprotection protocols. Please note that optimal conditions can vary depending on the specific substrate and scale of the reaction.
| Parameter | Protocol 1: TFA in DCM | Protocol 2: HCl in Dioxane |
| Acid Reagent | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Typical Concentration | 25-50% (v/v) in DCM; Neat TFA can also be used | 4M solution in 1,4-dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane |
| Temperature | 0°C to Room Temperature | Room Temperature |
| Typical Reaction Time | 30 minutes - 2 hours[3] | 1 - 4 hours[3] |
| Work-up | Removal of volatiles, neutralization with aq. NaHCO₃, extraction | Removal of volatiles, precipitation of hydrochloride salt with ether |
Experimental Protocols
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This is a very common and generally rapid method for BOC deprotection.[3]
Reagents and Materials:
-
N-BOC-serine methyl ester
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic Acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-BOC-serine methyl ester in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equal volume of TFA to the solution (for a 1:1 TFA:DCM ratio).[3] A 25% solution of TFA in DCM is also commonly used.[3]
-
Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[2]
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).[2]
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]
-
To remove residual TFA, co-evaporate with toluene (3 times).[2]
-
For neutralization, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate.[2][3]
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected serine methyl ester.[3]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This method is another standard acidic deprotection procedure and can be advantageous when trying to avoid TFA-related side reactions.[3]
Reagents and Materials:
-
N-BOC-serine methyl ester
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Standard laboratory glassware
Procedure:
-
Dissolve the N-BOC-serine methyl ester in a minimal amount of a suitable solvent, or add the 4M HCl in 1,4-dioxane solution directly to the substrate.[3]
-
Stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 1 to 4 hours.[3]
-
Upon completion, the product will often precipitate as the hydrochloride salt.[3]
-
The solid can be collected by filtration and washed with a solvent like diethyl ether to remove any non-polar impurities.[3]
-
Alternatively, the solvent and excess HCl can be removed by rotary evaporation, and the resulting hydrochloride salt can be triturated with diethyl ether.
-
If the free amine is required, the hydrochloride salt can be neutralized by a basic work-up as described in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for incomplete N-BOC deprotection.
References
Technical Support Center: N-BOC-DL-Serine Methyl Ester
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-BOC-DL-serine methyl ester. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a protected amino acid derivative. The N-BOC (tert-butyloxycarbonyl) group protects the amine functionality, while the methyl ester protects the carboxylic acid. This compound is a versatile building block in organic synthesis, particularly in peptide synthesis and the development of peptidomimetics and other complex molecules.[1]
Q2: What are the most common side reactions observed when working with this compound?
A2: The most frequently encountered side reactions include:
-
β-Elimination: This is a major side reaction, especially under basic conditions, which leads to the formation of the corresponding dehydroalanine derivative.[2]
-
Racemization: Although the DL-form is a racemate, further racemization can be a concern in stereospecific reactions involving one of the enantiomers. The choice of reagents and reaction conditions is crucial to minimize this.
-
Hydrolysis: The methyl ester group is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.
-
O-Acylation: The free hydroxyl group of the serine side chain can undergo acylation, leading to unwanted byproducts.
Q3: How should this compound be stored?
A3: It is recommended to store this compound in a cool, dry place. For long-term storage, temperatures of -20°C are advisable.
Troubleshooting Guide
Problem 1: Low yield of the desired product and formation of a major byproduct with a double bond.
Q: My reaction using this compound in the presence of a base is giving a low yield, and I observe a significant amount of a byproduct that appears to be a dehydroalanine derivative. What is happening and how can I prevent it?
A: This is a classic case of β-elimination , a common side reaction for serine derivatives, particularly under basic conditions. The base abstracts the acidic proton on the α-carbon, leading to the elimination of the hydroxyl group and the formation of a double bond.
Solutions:
-
Choice of Base: Avoid strong bases. Weaker bases like diisopropylethylamine (DIPEA) are generally preferred over stronger bases like triethylamine (TEA) or sodium hydroxide.
-
Temperature Control: Perform the reaction at lower temperatures (e.g., 0°C or below) to minimize the rate of the elimination reaction.
-
Protecting the Hydroxyl Group: If the reaction conditions are harsh, consider protecting the hydroxyl group of the serine side chain (e.g., as a benzyl ether or a silyl ether) before proceeding with the reaction.
Problem 2: Loss of stereochemical integrity in reactions starting with an enantiomerically pure form.
Q: I am using N-BOC-L-serine methyl ester, but I am observing a loss of optical purity in my product. What could be the cause and how can I avoid it?
A: Racemization can occur at the α-carbon, especially during peptide coupling reactions or under basic conditions. The abstraction of the α-proton by a base can lead to the formation of an enolate intermediate, which is achiral.
Solutions:
-
Coupling Reagents: Use coupling reagents known to suppress racemization, such as those based on HOBt (Hydroxybenzotriazole) or OxymaPure®.
-
Base Selection: Use a sterically hindered base like DIPEA, which is less likely to cause racemization compared to smaller, stronger bases.
-
Reaction Time and Temperature: Keep reaction times as short as possible and maintain low temperatures.
Problem 3: Formation of a carboxylic acid byproduct.
Q: During my workup or reaction, I am isolating a significant amount of N-BOC-DL-serine. What is causing the hydrolysis of the methyl ester?
A: The methyl ester can be hydrolyzed under either acidic or basic conditions.
Solutions:
-
pH Control during Workup: During aqueous workup, ensure the pH is kept neutral or slightly acidic to minimize base-catalyzed hydrolysis. Avoid prolonged exposure to strongly acidic or basic conditions.
-
Anhydrous Conditions: If the reaction is sensitive to water, ensure all solvents and reagents are anhydrous.
Problem 4: An unexpected increase in the molecular weight of the product.
Q: My product has a higher molecular weight than expected, and spectroscopic data suggests a modification on the serine side chain. What might have happened?
A: This is likely due to O-acylation of the hydroxyl group. If your reaction mixture contains an activated carboxylic acid (e.g., during a peptide coupling step), it can react with the hydroxyl group of the serine side chain.
Solutions:
-
Use of Additives: Additives like HOBt or HOAt can suppress O-acylation by forming active esters that are more reactive towards amines than alcohols.
-
Protection of the Hydroxyl Group: For multi-step syntheses or when using highly reactive acylating agents, protecting the hydroxyl group is the most reliable strategy.
Data Presentation
The following table summarizes the potential side reactions and their dependence on reaction conditions. Please note that the yields are illustrative and can vary significantly based on the specific substrate and reaction parameters.
| Side Reaction | Reagent/Condition | Temperature | Expected Side Product Yield | Main Product Yield |
| β-Elimination | Strong Base (e.g., TEA) | Room Temperature | 15-30% | 70-85% |
| Weak Base (e.g., DIPEA) | 0°C | <5% | >95% | |
| Racemization | Strong Base | Room Temperature | High | Moderate |
| Hindered Base/Coupling Additives | 0°C | Low | High | |
| Hydrolysis | Aqueous Base (e.g., NaOH) | Room Temperature | High | Low |
| Aqueous Acid (e.g., HCl) | Room Temperature | Moderate | Moderate | |
| O-Acylation | Acylating Agent without Additives | Room Temperature | 5-15% | 85-95% |
| Acylating Agent with HOBt | Room Temperature | <2% | >98% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is adapted from a standard procedure for the L-enantiomer and can be used for the DL-form.
-
Dissolution: Dissolve DL-serine (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Basification: Add triethylamine (1.5 equivalents) to the solution.
-
BOC Protection: Add Di-tert-butyl dicarbonate (Boc)₂O (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction Monitoring: Stir the reaction mixture for 2-4 hours. Monitor the progress by thin-layer chromatography (TLC).
-
Esterification: After completion of the BOC protection, carefully add methyl iodide (1.2 equivalents) and potassium carbonate (1.2 equivalents).
-
Reaction Monitoring: Stir the reaction overnight at room temperature. Monitor the formation of the methyl ester by TLC.
-
Workup: Concentrate the reaction mixture under reduced pressure to remove the organic solvents. Dilute the residue with water and extract with ethyl acetate (3 x).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel.
Protocol 2: Minimizing β-Elimination during a Base-Mediated Reaction
-
Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve this compound in an anhydrous solvent (e.g., dichloromethane or THF).
-
Cooling: Cool the solution to 0°C using an ice bath.
-
Base Addition: Slowly add a weak, sterically hindered base such as diisopropylethylamine (DIPEA) (1.1 equivalents) to the reaction mixture.
-
Reagent Addition: Add the other reactant(s) to the cooled solution.
-
Reaction: Allow the reaction to proceed at 0°C, monitoring its progress by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.
Mandatory Visualization
Caption: Major side reaction pathways for this compound.
Caption: Logical workflow for troubleshooting this compound reactions.
References
Technical Support Center: Purification of N-BOC-DL-serine methyl ester by Column Chromatography
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to purifying N-BOC-DL-serine methyl ester using column chromatography. It includes detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and quantitative data summaries to address common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent system for the column chromatography of this compound?
A good starting point for a solvent system is a mixture of ethyl acetate (EtOAc) and hexanes. Based on TLC analysis of similar compounds, a 1:1 mixture of ethyl acetate and hexanes is a reasonable starting point.[1] For flash chromatography, a less polar system such as 4:1 hexanes/ethyl acetate has been used for related compounds and can be a good initial condition.[1] Due to the polarity of the hydroxyl group, it may be necessary to increase the proportion of ethyl acetate or switch to a more polar solvent system, such as dichloromethane (DCM) and methanol (MeOH), if the compound does not move sufficiently on the column.
Q2: My this compound is not moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do?
If your compound remains at the baseline (Rf = 0), the eluent is not polar enough. You should switch to a more polar solvent system. A common choice for highly polar compounds is a mixture of dichloromethane (DCM) and methanol (MeOH). Start with a low percentage of methanol (e.g., 1-5% MeOH in DCM) and gradually increase the concentration of methanol until you achieve an Rf value of approximately 0.2-0.3 for your target compound.[2]
Q3: I'm observing significant tailing of my product spot on the TLC plate and during column chromatography. What causes this and how can I fix it?
Tailing is a common issue when purifying polar compounds containing acidic or basic functional groups on silica gel. The free hydroxyl group in this compound can interact strongly with the acidic silanol groups on the silica surface, leading to poor peak shape. To mitigate this:
-
Add a modifier to your eluent: For acidic compounds, adding a small amount of acetic acid or formic acid (e.g., 0.5-2%) to the mobile phase can improve peak shape. For basic impurities, a small amount of triethylamine (0.5-1%) can be beneficial.
-
Use deactivated silica gel: The acidity of standard silica gel can sometimes cause issues. You can either purchase deactivated silica gel or prepare it by treating standard silica gel with a base like triethylamine.
-
Consider an alternative stationary phase: If tailing persists, alumina (neutral or basic) can be a good alternative to silica gel for purifying compounds that are sensitive to acid.[3]
Q4: I suspect my this compound is decomposing on the silica gel column. How can I check for this and prevent it?
The N-BOC protecting group can be labile to acidic conditions, and the acidic nature of silica gel can sometimes lead to its partial removal, especially with prolonged exposure.[][5][6]
-
To check for decomposition: Dissolve a small amount of your purified product in the eluent you plan to use for chromatography and add a small amount of silica gel. Stir the mixture for a few hours, then filter off the silica and analyze the solution by TLC. If new, more polar spots appear, your compound is likely decomposing.
-
To prevent decomposition:
-
Minimize the time your compound spends on the column by running the chromatography as quickly as possible (flash chromatography is recommended).
-
Use a less acidic stationary phase like deactivated silica gel or alumina.[3]
-
Add a small amount of a mild base, such as triethylamine (0.1-0.5%), to your eluent to neutralize the acidic sites on the silica gel.
-
Q5: What are the common impurities I should expect to see when purifying crude this compound?
Common impurities depend on the synthetic route used.
-
If synthesized from DL-serine methyl ester and Boc-anhydride ((Boc)₂O), you might have unreacted DL-serine methyl ester, which is very polar and will likely stick to the baseline in many solvent systems. Excess (Boc)₂O and its hydrolysis product, t-butanol, are less polar and will elute earlier than the product.
-
If synthesized by esterifying N-BOC-DL-serine, unreacted N-BOC-DL-serine is a likely impurity. This carboxylic acid will be more polar than the desired methyl ester and will have a lower Rf value.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system. - Column was not packed properly. - Sample was overloaded. | - Optimize the eluent system using TLC to achieve a clear separation between your product and impurities (aim for a ΔRf > 0.2). - Ensure the column is packed uniformly without any cracks or channels. - Use an appropriate amount of silica gel for the amount of crude product (typically a 30:1 to 100:1 ratio of silica to crude material by weight). |
| Product Elutes with the Solvent Front | - The eluent is too polar. | - Decrease the polarity of the eluent. For an EtOAc/hexanes system, increase the proportion of hexanes. For a DCM/MeOH system, decrease the percentage of MeOH. |
| Product Does Not Elute from the Column | - The eluent is not polar enough. - The compound may be irreversibly adsorbed to the silica gel. | - Gradually increase the polarity of the eluent. A gradient elution from a less polar to a more polar solvent system can be effective. - If the compound is still retained, consider flushing the column with a very polar solvent like 10-20% methanol in DCM. - For future purifications, consider using a deactivated stationary phase or adding a modifier to the eluent. |
| Low Yield of Purified Product | - Product decomposition on the column. - Incomplete elution from the column. - Some product may have been lost in mixed fractions. | - Check for product stability on silica gel. If it is unstable, use a deactivated stationary phase or run the chromatography more quickly. - After your product has eluted, flush the column with a more polar solvent to ensure all of the compound has been recovered. - Re-purify the mixed fractions if they contain a significant amount of your product. |
| Cracks or Channels in the Silica Bed | - Improper packing of the column. - The silica gel has run dry. | - Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry. Always keep the solvent level above the top of the silica bed. |
Experimental Protocols
Protocol 1: Thin-Layer Chromatography (TLC) Analysis
-
Plate Preparation: Use commercially available silica gel 60 F254 plates.
-
Sample Preparation: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., DCM or EtOAc).
-
Spotting: Use a capillary tube to spot a small amount of the sample solution onto the TLC plate baseline.
-
Development: Place the TLC plate in a developing chamber containing the desired eluent system (e.g., 1:1 EtOAc/hexanes or 95:5 DCM/MeOH).
-
Visualization: After the solvent front has reached near the top of the plate, remove it and allow the solvent to evaporate. Visualize the spots under UV light (254 nm) and/or by staining with a potassium permanganate solution.
-
Rf Calculation: Calculate the retention factor (Rf) for each spot to determine the optimal solvent system for column chromatography. An Rf of 0.2-0.3 is generally ideal for the target compound.
Protocol 2: Flash Column Chromatography
-
Column Packing:
-
Select an appropriately sized column based on the amount of crude material.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent.
-
Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude this compound in a minimal amount of the initial eluent and carefully apply it to the top of the column.
-
Dry Loading: If the crude product is not very soluble in the initial eluent, dissolve it in a more polar solvent, add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.
-
-
Elution:
-
Carefully add the eluent to the column.
-
Apply pressure (using a pump or hand bellows) to achieve a flow rate of approximately 2 inches/minute.
-
Begin with a less polar solvent system (e.g., 20% EtOAc in hexanes) and, if necessary, gradually increase the polarity (e.g., to 40% EtOAc, then 60% EtOAc) to elute the product.
-
-
Fraction Collection:
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
-
Product Isolation:
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Quantitative Data Summary
| Parameter | Recommended Value/Range | Notes |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | Standard grade for flash chromatography. |
| Silica Gel to Crude Product Ratio | 30:1 to 100:1 (by weight) | A higher ratio is needed for difficult separations. |
| TLC Rf of Target Compound | 0.2 - 0.3 | In the chosen eluent for column chromatography. |
| Initial Eluent Polarity | Low | Start with a solvent system where the product has a low Rf and increase polarity as needed. |
| Example Eluent Systems | - Ethyl Acetate / Hexanes (e.g., 1:4 to 1:1) - Dichloromethane / Methanol (e.g., 99:1 to 95:5) | The choice depends on the polarity of the impurities. |
| Typical Purity after Chromatography | >95% | Can be assessed by ¹H NMR or LC-MS. |
Visualizations
References
preventing racemization of serine during peptide coupling
This guide provides troubleshooting advice and answers to frequently asked questions regarding the prevention of serine racemization during solid-phase and solution-phase peptide synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of serine racemization during peptide coupling?
A1: The primary cause of serine racemization during peptide coupling is the formation of a 5(4H)-oxazolone (also known as an azlactone) intermediate. The side-chain hydroxyl group of serine can catalyze this process. Once formed, the oxazolone has an acidic proton at the alpha-carbon (Cα) which can be easily abstracted by a base present in the reaction mixture. This deprotonation leads to a loss of stereochemical integrity, and subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-serine residues in the peptide.
Q2: Which coupling reagents are most likely to cause serine racemization?
A2: Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), when used alone, are well-known to cause significant racemization. The reaction of the carboxyl group with the carbodiimide forms a highly reactive O-acylisourea intermediate, which is particularly prone to cyclizing into the problematic oxazolone. While the addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress this, the risk remains, especially with sensitive amino acids like serine.
Q3: How does the choice of base affect serine racemization?
A3: The choice and amount of base used for carboxyl group activation and neutralization can significantly impact the extent of racemization. Strong, non-nucleophilic bases like diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) are commonly used. However, an excess of base can accelerate the abstraction of the Cα proton from the oxazolone intermediate, thereby increasing racemization. It is crucial to use the minimum amount of base necessary for the reaction to proceed efficiently. For sensitive couplings, using a weaker base or a salt form of the coupling additive (like HATU or HBTU which contain a built-in base equivalent) can be advantageous.
Q4: Is protecting the serine side-chain hydroxyl group effective in preventing racemization?
A4: Yes, protecting the side-chain hydroxyl group of serine is a highly effective strategy to minimize racemization. By attaching a protecting group, such as a tert-butyl (tBu) group (e.g., using Fmoc-Ser(tBu)-OH), the catalytic participation of the hydroxyl group in the formation of the oxazolone intermediate is prevented. This steric hindrance significantly reduces the rate of cyclization, thereby preserving the stereochemical integrity of the serine residue during coupling.
Troubleshooting Guide
Problem: I have detected a significant amount of D-Serine in my synthesized peptide. What steps can I take to resolve this?
This guide provides a systematic approach to troubleshooting and minimizing serine racemization.
Step 1: Review Your Coupling Reagent and Additives
Your choice of coupling methodology is the most critical factor. Compare your current method against alternatives known for lower racemization potential.
-
Initial Action: If you are using a carbodiimide like DIC without an additive, immediately switch to a formulation that includes one, or change to a different class of reagent.
-
Recommendation: Switch to a modern uronium/phosphonium salt reagent. Reagents like COMU (-(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) have been specifically designed to suppress racemization by promoting rapid activation and coupling, minimizing the lifetime of reactive intermediates. Other excellent choices include HATU, HCTU, or TBTU, which are generally used with an additive like HOBt or OxymaPure.
Table 1: Comparison of Coupling Reagent Performance on Serine Racemization
| Coupling Reagent/Method | Additive | % D-Serine (Racemization) | Notes |
|---|---|---|---|
| DIC | None | High (>10%) | Not recommended for sensitive amino acids. |
| DIC | HOBt | 1-5% | Significant improvement, but still a risk. |
| DIC | OxymaPure | <1% | OxymaPure is generally superior to HOBt in suppressing racemization. |
| HBTU/DIPEA | HOBt | <2% | A standard but can be outperformed by newer reagents. |
| HATU/DIPEA | HOAt | <0.5% | HOAt provides superior racemization suppression. |
| COMU/DIPEA | None | <0.1% | Often considered one of the best options for minimizing racemization. |
Data are generalized from literature and may vary based on specific reaction conditions.
Step 2: Optimize Reaction Conditions
Even with the right reagents, suboptimal conditions can lead to unwanted side reactions.
-
Temperature: Perform the coupling at a lower temperature. Starting the reaction at 0°C and allowing it to slowly warm to room temperature can significantly reduce the rate of racemization.
-
Base: Carefully control the stoichiometry of the base. Use the minimum amount required, typically 1-2 equivalents for neutralization and activation. Consider using a weaker base like N-methylmorpholine (NMM) instead of DIPEA.
-
Solvent: The choice of solvent can influence reaction rates. N,N-Dimethylformamide (DMF) is standard, but for particularly difficult cases, using a less polar solvent like dichloromethane (DCM) or a mixture might alter the reaction kinetics favorably.
Step 3: Use Side-Chain Protection
If the above steps are insufficient, or if the serine residue is in a particularly sensitive position within the peptide sequence, using a protected serine derivative is the most robust solution.
-
Action: Substitute the unprotected Fmoc-Ser-OH with Fmoc-Ser(tBu)-OH in your synthesis protocol. The tert-butyl group provides steric hindrance that physically blocks the formation of the oxazolone.
Experimental Protocols
Protocol 1: Low-Racemization Peptide Coupling using COMU
This protocol is recommended for coupling a serine residue where minimizing racemization is critical.
-
Preparation: In a clean reaction vessel, swell the resin-bound peptide (with a free N-terminal amine) in DMF for 30 minutes. Drain the DMF.
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-Ser-OH (1.5 eq) and COMU (1.5 eq) in DMF.
-
Base Addition: Add DIPEA (3.0 eq) to the activation mixture. Allow the mixture to pre-activate for 1-2 minutes. The solution will typically change color.
-
Coupling: Add the activated amino acid solution to the resin.
-
Reaction: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (3 times), followed by DCM (3 times) to remove any unreacted reagents and byproducts.
-
Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction.
Protocol 2: Analysis of Serine Racemization by Chiral GC-MS
This protocol allows for the quantification of D-Serine in the final peptide product.
-
Peptide Hydrolysis: Place approximately 1 mg of the purified, dried peptide into a hydrolysis tube. Add 500 µL of 6N HCl. Seal the tube under vacuum.
-
Digestion: Heat the sample at 110°C for 24 hours to break all peptide bonds.
-
Derivatization:
-
Evaporate the HCl to dryness under a stream of nitrogen.
-
Add 200 µL of 2N HCl in isopropanol and heat at 110°C for 1 hour to form the isopropyl esters.
-
Evaporate the solvent to dryness.
-
Add 200 µL of dichloromethane and 100 µL of trifluoroacetic anhydride (TFAA). Heat at 110°C for 15 minutes to form the trifluoroacetyl derivatives.
-
Evaporate the final mixture to dryness and reconstitute in a known volume of dichloromethane for injection.
-
-
GC-MS Analysis:
-
Inject the derivatized sample onto a chiral gas chromatography column (e.g., Chirasil-Val).
-
Use a suitable temperature gradient to separate the L- and D-amino acid derivatives.
-
Identify the peaks for L-Serine and D-Serine based on retention times established with analytical standards.
-
Quantify the peak areas to determine the percentage of racemization (%D = [Area(D) / (Area(L) + Area(D))] * 100).
-
Visual Guides
Caption: Mechanism of base-catalyzed serine racemization during peptide coupling.
Caption: A step-by-step workflow for troubleshooting serine racemization.
Technical Support Center: N-BOC-DL-Serine Methyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of N-BOC-DL-serine methyl ester.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for this compound?
A1: There are two primary, well-established routes for the synthesis of this compound:
-
Route 1: Protection First. This involves the N-protection of DL-serine with di-tert-butyl dicarbonate (Boc₂O) to form N-BOC-DL-serine, followed by esterification of the carboxylic acid moiety.[1]
-
Route 2: Esterification First. This route begins with the esterification of DL-serine to form DL-serine methyl ester hydrochloride, followed by the N-protection with Boc₂O.[2][3]
Q2: What is the expected yield for this synthesis?
A2: Yields are highly dependent on the chosen route, reaction conditions, and purification methods. With proper optimization, yields for the individual steps can be quite high. For instance, the methylation of N-Boc-serine using methyl iodide and potassium carbonate has been reported to yield 86%.[1] An alternative method using diazomethane for the esterification step can result in a 91% yield over the two main steps (protection and esterification).[1]
Q3: How can I monitor the progress of the reaction?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress. By spotting the reaction mixture alongside the starting material(s) and a pure product standard (if available), you can observe the consumption of reactants and the formation of the product. A complete reaction is typically indicated by the disappearance of the limiting starting material spot.[1]
Q4: What are the recommended methods for purifying the final product?
A4: this compound is often obtained as an oil or a low-melting solid, which can make crystallization challenging.[1][4] The most effective and widely used purification technique is flash column chromatography on silica gel.[2] The choice of eluent (solvent system) will depend on the impurities present, but mixtures of ethyl acetate and petroleum ether or similar solvent systems are common.
Troubleshooting Guide
Problem: Low or No Product Yield
Q: My final yield is significantly lower than expected. What are the potential causes?
A: Several factors can contribute to low product yield. A systematic approach to troubleshooting is recommended. The diagram below outlines a logical workflow for diagnosing the issue.
Key areas to investigate:
-
Reagent Quality: Di-tert-butyl dicarbonate (Boc₂O) can degrade over time. Ensure all reagents are pure and anhydrous where necessary.
-
Stoichiometry: Ensure the correct molar equivalents of reagents are used. For example, in the BOC protection step, at least one equivalent of Boc₂O and base are required.[2]
-
Reaction Conditions: Temperature control is critical. For instance, the initial BOC protection is often performed at 0-5 °C before warming to room temperature.[1]
-
Workup Procedure: During aqueous workup, ensure the pH is correctly adjusted to isolate the product. For instance, after BOC protection, the mixture is acidified to pH 2–3 to protonate the carboxylic acid before extraction.[1]
Problem: Incomplete Reaction
Q: My TLC analysis shows significant starting material remaining even after the recommended reaction time. How can I resolve this?
A: An incomplete reaction is a common issue. Consider the following actions:
-
Extend Reaction Time: Some reactions may proceed slower than anticipated. Continue monitoring via TLC for several more hours.
-
Increase Temperature: Gently warming the reaction mixture can increase the reaction rate. However, be cautious, as excessive heat can lead to side product formation.
-
Add More Reagent: If one of the reagents is volatile or prone to degradation, a small additional portion may be required to drive the reaction to completion. This is particularly relevant for the base or coupling agents.
-
Ensure Proper Mixing: In heterogeneous mixtures (e.g., with solid potassium carbonate), vigorous stirring is essential to ensure proper contact between reactants.[1]
Problem: Product Contaminated with Impurities
Q: My purified product shows extra spots on TLC or unexpected peaks in NMR. What are these impurities?
A: The nature of impurities depends on the synthetic route.
-
Unreacted Starting Material: This is the most common impurity and can be addressed with optimized reaction conditions or more efficient purification.
-
Side Products from BOC Protection: Although generally a clean reaction, using certain solvents or catalysts can sometimes lead to side reactions like the formation of isocyanates or ureas.[5]
-
Di-acylation: If the hydroxyl group of serine reacts with Boc₂O, a di-protected species can form. This is less common under standard aqueous basic conditions but can be a concern.
-
Byproducts from Esterification: In the methyl iodide method, ensure the reaction is not overheated, which could lead to decomposition.
To minimize these, adhere strictly to the reaction protocol, especially regarding temperature control and the order of reagent addition. Effective flash column chromatography is the best way to remove these impurities.
Data Summary
The following table summarizes yields for different synthetic approaches to N-BOC-Serine-OMe and related steps.
| Step | Method | Reagents | Solvent | Yield | Reference |
| Esterification | Methyl Iodide | N-Boc-L-serine, K₂CO₃, MeI | DMF | 86% | [1] |
| Esterification | Diazomethane | N-Boc-L-serine, CH₂N₂ | Ethyl Ether | 91% (2 steps) | [1] |
| BOC Protection | Standard | L-serine methyl ester·HCl, Boc₂O, Et₃N | Dichloromethane | - | [3] |
| BOC Protection | Standard | L-serine, Boc₂O, NaOH | Dioxane/Water | - | [1] |
Detailed Experimental Protocols
Protocol 1: Protection First, then Esterification (based on Organic Syntheses)[1]
This protocol first protects the amine group of L-serine and then esterifies the carboxylic acid.
Step 1: N-BOC Protection
-
Dissolve L-serine (0.30 mol) in 1 N sodium hydroxide (620 mL) and cool the solution in an ice bath.
-
Separately, dissolve di-tert-butyl dicarbonate (0.36 mol) in dioxane (280 mL).
-
Add the Boc₂O solution to the cold serine solution while stirring.
-
Stir the two-phase mixture at 5°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 3.5 hours.
-
Monitor the reaction to completion using TLC.
-
Reduce the volume by half via rotary evaporation.
-
Cool the mixture in an ice bath and acidify to pH 2–3 by slowly adding 1 N potassium bisulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 1000 mL).
-
Combine the organic extracts, dry over magnesium sulfate, filter, and concentrate to obtain N-Boc-L-serine as a foam.
Step 2: Methyl Esterification
-
Dissolve the crude N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL) and cool in an ice-water bath.
-
Add solid potassium carbonate (0.176 mol) and stir for 10 minutes.
-
Add methyl iodide (0.32 mol) to the suspension. Caution: Methyl iodide is toxic and a suspected carcinogen; handle in a fume hood.
-
Stir at 0°C for 30 minutes, then warm to room temperature and stir for another hour until TLC indicates completion.
-
Filter the reaction mixture and partition the filtrate between ethyl acetate (300 mL) and water (300 mL).
-
Wash the organic phase with brine, dry over magnesium sulfate, filter, and concentrate to yield N-Boc-L-serine methyl ester.
Protocol 2: Esterification First, then Protection (General Procedure)[2][3]
This protocol first creates the methyl ester hydrochloride salt, which is then protected.
Step 1: Esterification
-
Suspend DL-serine (1.0 eq.) in methanol (MeOH).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂) (3.0 eq.) dropwise.
-
After the addition is complete, warm the mixture to reflux and stir for 2 hours.
-
Cool the solution to room temperature and remove all volatile components under reduced pressure to obtain the crude DL-serine methyl ester hydrochloride salt. This is typically used directly in the next step.
Step 2: N-BOC Protection
-
Dissolve the crude ester hydrochloride salt (1.0 eq.) in a 1:1 mixture of THF and water.
-
Cool the solution to 0 °C and add sodium bicarbonate (NaHCO₃) (3.0 eq.) followed by di-tert-butyl dicarbonate (Boc₂O) (1.0 eq.).
-
Allow the mixture to warm to room temperature and stir for 10 hours.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and extract three times with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to give the final product.
References
dealing with steric hindrance in N-BOC-DL-serine methyl ester reactions
Welcome to the technical support center for handling N-BOC-DL-serine methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during reactions with this sterically hindered amino acid derivative.
Frequently Asked Questions (FAQs)
Q1: What causes steric hindrance with this compound and how does it impact my reaction?
A1: Steric hindrance in reactions involving this compound arises from the bulky tert-Butoxycarbonyl (Boc) protecting group on the nitrogen atom. This large group can physically obstruct the approach of reagents to the reactive sites of the molecule, namely the carboxylic acid (or its activated form) and the amine of another amino acid. This obstruction slows down the reaction rate and can lead to incomplete reactions, resulting in lower yields of the desired product.
Q2: I am observing a low yield in my peptide coupling reaction with this compound. How can I confirm that steric hindrance is the main issue?
A2: While other factors like reagent purity and reaction conditions play a role, steric hindrance is a likely cause if you observe the following:
-
Incomplete reaction: Even with extended reaction times, starting material remains.
-
Known difficult coupling: The amino acid you are coupling to this compound is also sterically hindered (e.g., valine, isoleucine, or another N-protected amino acid).
-
Positive Kaiser test (for solid-phase synthesis): A blue or purple color indicates unreacted free amines on your solid support after the coupling step.
Q3: What are the most common side reactions to watch out for when working with this compound?
A3: Besides incomplete coupling, be aware of:
-
Racemization: The chiral center of the amino acid can lose its stereochemical integrity under harsh reaction conditions or with certain coupling reagents, leading to a mixture of D and L isomers.[1][2][3] Serine is particularly prone to racemization with some coupling reagents like HATU.[4]
-
Diketopiperazine formation: In solid-phase peptide synthesis, this can occur at the dipeptide stage, leading to cleavage of the peptide from the resin.[1]
-
Aspartimide Formation: If your peptide sequence contains an aspartic acid residue, this side reaction can be prevalent.[1]
Troubleshooting Guides
Low Coupling Efficiency in Peptide Synthesis
If you are experiencing low yields in a peptide coupling reaction involving this compound, consult the following troubleshooting guide.
Data Presentation: Comparison of Coupling Reagents
The choice of coupling reagent is critical when dealing with sterically hindered amino acids. Below is a comparison of commonly used reagents.
| Coupling Reagent | Class | Typical Yield for Hindered Couplings | Relative Reaction Rate | Risk of Racemization | Key Considerations |
| HATU | Aminium/Uronium Salt | Very High | Very Fast | Low to Moderate | Highly efficient, but can be more prone to racemization with sensitive amino acids like serine.[4][5] |
| HBTU | Aminium/Uronium Salt | High | Fast | Low | A reliable and cost-effective option for many standard couplings.[5] |
| PyBOP | Phosphonium Salt | High | Fast | Low | Byproducts are generally less problematic than with some other reagents.[5] |
| COMU | Aminium/Uronium Salt | Excellent | Very Fast | Very Low | High reactivity and an improved safety profile as it does not contain potentially explosive HOBt/HOAt.[6] |
| DIC/HOBt | Carbodiimide | Moderate to High | Moderate | Low to Moderate | A cost-effective choice, but generally less efficient for highly hindered couplings.[6] |
Experimental Protocols
Protocol 1: General Procedure for HATU-Mediated Coupling of this compound (Solution Phase)
This protocol outlines a general method for coupling this compound to an amino acid ester in solution.
Materials:
-
This compound (1.0 equivalent)
-
Amino acid ester hydrochloride (1.2 equivalents)
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound and HATU in the chosen anhydrous solvent.
-
Add DIPEA to the mixture and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve the amino acid ester hydrochloride in the same anhydrous solvent and add DIPEA to neutralize the salt.
-
Add the neutralized amino acid ester solution to the pre-activated this compound solution.
-
Stir the reaction mixture at room temperature for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH4Cl), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure dipeptide.
Protocol 2: N-BOC Deprotection
This protocol outlines the removal of the N-BOC protecting group.
Materials:
-
N-BOC protected peptide
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Scavenger (e.g., triisopropylsilane or water, ~5% v/v)
Procedure:
-
Dissolve the N-BOC protected peptide in DCM.
-
Add the scavenger to the solution. This is important to prevent side reactions from the carbocation formed during deprotection.
-
Add TFA to the solution (typically 25-50% v/v in DCM).
-
Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine salt can be used directly in the next coupling step after neutralization or isolated after a suitable work-up.
Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always consult primary literature and adapt protocols to their specific experimental context. Safety precautions should be taken when handling all chemicals.
References
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 4. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Monitoring N-BOC-DL-serine Methyl Ester Reactions by TLC
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions for monitoring reactions involving N-BOC-DL-serine methyl ester using Thin-Layer Chromatography (TLC).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle of monitoring an this compound reaction using TLC?
A1: TLC is used to separate components in a reaction mixture based on their polarity. In a typical reaction, such as the deprotection of this compound to DL-serine methyl ester, the product is more polar than the starting material. This difference in polarity causes them to travel at different rates on a TLC plate. The less polar this compound (starting material) will have a higher Retention Factor (Rf), moving further up the plate, while the more polar DL-serine methyl ester (product) will have a lower Rf.[1] By observing the disappearance of the starting material spot and the appearance of the product spot, one can monitor the reaction's progress.
Q2: Which solvent systems are recommended for this compound TLC analysis?
A2: The choice of solvent system (eluent) is critical for achieving good separation. A common system for amino acids and their derivatives is a mixture of n-butanol, acetic acid, and water, often in a 4:1:1 ratio.[2] Other suitable systems can include mixtures of ethyl acetate/hexane or dichloromethane/methanol. The optimal ratio will depend on the specific reaction conditions and other components in the mixture. For streaky acidic compounds, adding a small amount of acetic acid (around 0.5%) to the eluent can improve spot shape.[3]
Q3: How can I visualize the spots on the TLC plate? The compounds are colorless.
A3: Since this compound and its related products are typically colorless, a visualization agent is required.[4] Several options are available:
-
Ninhydrin Stain: This is an excellent choice for visualizing amino acids and amines.[5] While the starting material has a BOC-protected amine, it can often be visualized with ninhydrin stain upon heating, which cleaves the BOC group.[6] The deprotected product (free amine) will typically stain intensely, often appearing as a pink or purple spot.[6]
-
Potassium Permanganate (KMnO₄) Stain: This is a general oxidative stain that visualizes most organic compounds.[4][5] It reacts with oxidizable groups, such as the hydroxyl group in serine, and will show both the starting material and the product as yellow-brown spots against a purple background.
-
UV Light (254 nm): This method is only effective if the molecules contain a UV-active chromophore. This compound does not have a strong chromophore and is unlikely to be visible under UV light.[4]
Q4: Can the ester group hydrolyze on the silica gel plate?
A4: Yes, there is a possibility that the methyl ester can undergo hydrolysis on the acidic silica gel plate, especially when using highly aqueous or acidic solvent systems.[7] This would result in a new, more polar spot (N-BOC-DL-serine) appearing near the baseline. If this is suspected, using a less acidic solvent system or neutralizing the plate beforehand may be necessary.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Streaking or Elongated Spots | Sample is too concentrated. | Dilute the reaction mixture sample before spotting it on the TLC plate.[3][8] |
| Compound is acidic or basic. | For acidic compounds like residual starting material (serine) or byproducts, add 0.5% acetic acid to the eluent. For basic compounds (the deprotected amine), add 0.5-2.0% triethylamine to the eluent.[3][8] | |
| High-boiling point reaction solvent (e.g., DMF, DMSO) is present. | After spotting the plate, place it under high vacuum for a few minutes to remove the solvent before developing the plate.[9] | |
| Spots Remain on the Baseline (Low Rf) | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase (e.g., increase methanol in a DCM:Methanol system).[8] |
| Spots Run with the Solvent Front (High Rf) | The eluent is too polar. | Decrease the proportion of the polar solvent or choose a less polar solvent system overall (e.g., increase hexane in an Ethyl Acetate:Hexane system).[8] |
| No Spots are Visible After Staining | The sample concentration is too low. | Concentrate the sample by spotting multiple times in the same location, allowing the solvent to dry completely between applications.[8] |
| The chosen stain is inappropriate for the compound. | Ninhydrin is specific for amines.[4][5] If monitoring a reaction where the amine is protected and not cleaving, try a more general stain like potassium permanganate. | |
| The compound evaporated from the plate during heating. | This is less likely for this specific molecule but can happen with volatile compounds. Reduce the heating time or temperature after applying the stain.[4] | |
| Reactant and Product Spots are Too Close (Poor Resolution) | The solvent system is not optimal. | Experiment with different solvent systems. Try changing the polarity or the composition (e.g., switch from an alcohol-based system to an ester/hydrocarbon system). |
| The plate was run for too short a distance. | Allow the solvent front to travel further up the plate (to about 1 cm from the top) to maximize separation. |
Experimental Protocols
Protocol 1: General TLC Monitoring of a Deprotection Reaction
-
Plate Preparation: Handle the silica TLC plate by the edges to avoid contamination. Using a pencil, gently draw a light origin line about 1-1.5 cm from the bottom of the plate.
-
Spotting:
-
Dissolve a small amount of the this compound starting material in a suitable solvent (e.g., methanol or DCM) to create a reference solution.
-
Using a capillary tube, spot the starting material on the left side of the origin line.
-
Take a small aliquot from your reaction mixture using a capillary tube. Spot this in the center of the origin line.
-
It is also good practice to "co-spot" by applying the starting material and the reaction mixture to the same spot on the right side of the origin line. This helps confirm the identity of the spots.[3]
-
-
Development:
-
Prepare the developing chamber by pouring a small amount (0.5-1 cm depth) of the chosen eluent (e.g., Ethyl Acetate/Hexane 1:1 or n-Butanol/Acetic Acid/Water 4:1:1) into the chamber. Ensure the solvent level is below the origin line on your TLC plate.[8]
-
Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor. Close the chamber and let it equilibrate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber and close the lid.
-
Allow the solvent to ascend the plate until it is about 1 cm from the top.
-
-
Visualization:
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely.
-
Dip the plate into a ninhydrin staining solution, remove it, and gently heat it with a heat gun until colored spots appear.[5][6] The deprotected amine should appear as a distinct pink/purple spot.
-
Alternatively, dip the plate in a potassium permanganate solution and gently warm. Compounds will appear as yellow/brown spots on a purple/pink background.[5]
-
-
Analysis: Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front). Compare the spots in the reaction mixture lane to the starting material reference.
Quantitative Data
The Rf values are highly dependent on the specific TLC plate, solvent system, and experimental conditions. The following table provides exemplary data for monitoring a deprotection reaction.
| Compound | Structure | Polarity | Typical Solvent System | Expected Rf Value |
| This compound | BOC-NH-CH(CH₂OH)-COOCH₃ | Less Polar | Ethyl Acetate / Hexane (1:1) | ~ 0.6 |
| DL-serine methyl ester | NH₂-CH(CH₂OH)-COOCH₃ | More Polar | Ethyl Acetate / Hexane (1:1) | ~ 0.2 |
Note: These are representative values. Actual Rf values must be determined experimentally.
Experimental Workflow Diagram
Caption: Workflow for monitoring a reaction using TLC.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. VanVeller Lab Resources [group.chem.iastate.edu]
- 4. TLC stains [reachdevices.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Curly Arrow: Let's talk about TLCs Part 4 - Ninhydrin Stain [curlyarrow.blogspot.com]
- 7. [TLC] Analysis of amino esters by TLC - Chromatography Forum [chromforum.org]
- 8. silicycle.com [silicycle.com]
- 9. Chromatography [chem.rochester.edu]
Technical Support Center: N-BOC-DL-Serine Methyl Ester Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of N-BOC-DL-serine methyl ester.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis and purification of this compound.
| Problem ID | Issue | Potential Cause(s) | Suggested Solution(s) |
| SYN-01 | Incomplete reaction: Starting material (N-BOC-DL-serine) remains. | 1. Insufficient methylating agent (e.g., methyl iodide).2. Inadequate reaction time or temperature.3. Poor quality or decomposed reagents. | 1. Add an additional equivalent of methyl iodide and monitor the reaction by TLC.[1]2. Allow the reaction to stir for a longer duration at room temperature.[1]3. Ensure reagents are fresh and stored under appropriate conditions. |
| SYN-02 | Low yield of this compound. | 1. Incomplete N-BOC protection of DL-serine.2. Loss of product during aqueous workup due to its slight water solubility.3. Inefficient extraction. | 1. Ensure complete N-BOC protection by monitoring with TLC before proceeding to the esterification step.[1]2. Saturate the aqueous layer with brine (NaCl) to decrease the solubility of the product in the aqueous phase.3. Increase the number of extractions with an organic solvent like ethyl acetate.[1] |
| PUR-01 | Product is an oil or sticky foam, difficult to handle. | This is the expected physical form of the product. | The product can be used without further purification if TLC analysis shows it to be sufficiently pure.[1] For easier handling, it can be dissolved in a suitable solvent for subsequent reactions. |
| PUR-02 | Presence of unreacted di-tert-butyl dicarbonate (Boc₂O) or its byproducts. | Excess Boc₂O was used during the N-protection step. | These byproducts are typically removed during the aqueous workup and extraction steps. If they persist, flash column chromatography can be employed for purification.[2] |
| PUR-03 | Residual methyl iodide in the final product. | Methyl iodide is a volatile and toxic reagent used in excess. | Concentrate the product under reduced pressure (rotary evaporation) to remove volatile impurities. Handle methyl iodide in a well-ventilated fume hood.[1] |
| PUR-04 | Final product contains unknown impurities. | Side reactions may have occurred due to incorrect stoichiometry, temperature, or contaminants. | Purify the product using flash column chromatography on silica gel.[2] The choice of eluent (e.g., a mixture of ethyl acetate and hexanes) should be determined by TLC analysis. |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing this compound?
A1: The synthesis is typically a two-step process:
-
N-protection of DL-serine: The amino group of DL-serine is protected with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like sodium hydroxide.[1]
-
Esterification: The carboxylic acid of N-BOC-DL-serine is then esterified to the methyl ester. Common methods include reaction with methyl iodide in the presence of a base like potassium carbonate, or with diazomethane.[1]
Alternatively, DL-serine can first be esterified using thionyl chloride in methanol to produce DL-serine methyl ester hydrochloride, which is then subjected to N-BOC protection.[3][4]
Q2: My final product is a pale amber oil. Is this normal?
A2: Yes, it is common for this compound to be obtained as a pale amber or colorless oil or a sticky foam, which can be used in subsequent steps without further purification if it is deemed pure by TLC analysis.[1]
Q3: How can I remove unreacted N-BOC-DL-serine from my final product?
A3: Unreacted N-BOC-DL-serine, being a carboxylic acid, can be removed by washing the organic solution of the product with a mild aqueous base, such as a saturated solution of sodium bicarbonate. The deprotonated N-BOC-DL-serine salt will be soluble in the aqueous layer, while the desired ester remains in the organic layer.
Q4: What are the key safety precautions when using methyl iodide for esterification?
A4: Methyl iodide is toxic and a suspected carcinogen. It should always be handled in a well-ventilated chemical fume hood.[1] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.
Q5: Can I use a different methylating agent instead of methyl iodide?
A5: Yes, other methylating agents can be used. For instance, diazomethane is an effective reagent for this esterification.[1] However, diazomethane is explosive and toxic, requiring specialized handling procedures. Another approach is to use trimethylchlorosilane (TMSCl) in methanol.[4]
Experimental Protocols
Protocol 1: Synthesis via N-BOC Protection followed by Methylation[1]
Step 1: N-BOC Protection of DL-Serine
-
Dissolve DL-serine in an aqueous solution of sodium hydroxide (1N).
-
Cool the solution in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O) in dioxane.
-
Stir the two-phase mixture at a low temperature for approximately 30 minutes, then allow it to warm to room temperature and stir for several hours until the reaction is complete as monitored by TLC.
-
Concentrate the mixture by rotary evaporation.
-
Cool the remaining aqueous solution in an ice bath and acidify to a pH of 2-3 with a cold solution of potassium bisulfate (1N).
-
Extract the product, N-BOC-DL-serine, with ethyl acetate.
-
Dry the combined organic extracts over magnesium sulfate, filter, and concentrate under reduced pressure to yield N-BOC-DL-serine as a foam. This intermediate is often used without further purification.
Step 2: Esterification of N-BOC-DL-Serine
-
Dissolve the N-BOC-DL-serine from the previous step in dimethylformamide (DMF) and cool in an ice bath.
-
Add solid potassium carbonate to the solution and stir for 10 minutes.
-
Add methyl iodide to the suspension and continue stirring at 0°C for 30 minutes, then allow it to warm to room temperature and stir for another hour, or until TLC analysis indicates the complete formation of the methyl ester.
-
Filter the reaction mixture.
-
Partition the filtrate between ethyl acetate and water.
-
Wash the organic phase with brine, dry it over magnesium sulfate, filter, and concentrate under reduced pressure to obtain this compound as an oil.
Protocol 2: Synthesis via Esterification followed by N-BOC Protection[3][5]
Step 1: Synthesis of DL-Serine Methyl Ester Hydrochloride
-
Suspend DL-serine in methanol and cool the mixture to below 0°C.
-
Slowly add thionyl chloride.
-
Reflux the reaction mixture for 3 hours.
-
Concentrate the solution under reduced pressure to obtain the crude DL-serine methyl ester hydrochloride.
Step 2: N-BOC Protection of DL-Serine Methyl Ester Hydrochloride
-
Suspend the crude DL-serine methyl ester hydrochloride in dichloromethane.
-
Add triethylamine and di-tert-butyl dicarbonate at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Dilute the mixture with methyl tert-butyl ether and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for byproduct removal.
References
Technical Support Center: Synthesis of Serine-Rich Peptides
Welcome to the technical support center for the synthesis of serine-rich peptides. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing peptides rich in serine?
A1: The synthesis of serine-rich peptides using solid-phase peptide synthesis (SPPS), particularly with Fmoc chemistry, presents several significant challenges. The primary obstacle is the tendency for the growing peptide chain to aggregate on the solid support.[1] This aggregation stems from extensive hydrogen bonding between the polar hydroxyl side chains of serine residues and the peptide backbone, leading to the formation of stable secondary structures like β-sheets.[1] This phenomenon can lead to incomplete reactions, low yields, and difficult purifications.[1] Additionally, specific side reactions associated with serine and neighboring amino acids can occur. For phosphoserine-rich peptides, the lability of the phosphate group introduces further complexity.[2]
Q2: Why does my serine-rich peptide synthesis result in a complex mixture of byproducts?
A2: The complex mixture of byproducts in the crude product of serine-rich peptide synthesis is often a direct consequence of on-resin aggregation.[1] Aggregation can physically block the access of reagents to the growing peptide chain, leading to:
-
Incomplete Fmoc deprotection: The piperidine solution may not efficiently reach the N-terminal Fmoc group, resulting in truncated sequences.[1]
-
Poor coupling efficiency: The activated amino acid may be hindered from reaching the deprotected N-terminus, leading to deletion sequences.[1] These side products, along with the target peptide, create a challenging purification process.[1][3]
Q3: What are common side reactions to watch for during the synthesis of serine-containing peptides?
A3: Besides aggregation-related issues, several chemical side reactions can occur:
-
Aspartimide formation: This is particularly prevalent in sequences containing Asp-Ser and can occur under both acidic and basic conditions.[4] It can lead to a mixture of α- and β-coupled peptides and piperidide adducts in Fmoc-based synthesis.[4][5]
-
β-Elimination: When synthesizing phosphoserine peptides, fully protected phosphate triesters can undergo β-elimination when treated with piperidine for Fmoc removal.
-
Esterification: The hydroxyl group of serine can be esterified, though this is less common with standard protecting groups. This can also be a deliberate strategy to disrupt aggregation (depsipeptide formation).[4]
Q4: How can I improve the purity of my crude serine-rich peptide?
A4: Improving the purity of the crude product starts with optimizing the synthesis to minimize aggregation and side reactions. Strategies include using pseudoproline dipeptides, backbone-protecting groups, or modified synthesis conditions (see Troubleshooting Guide).[4][6][7] After synthesis, a robust purification strategy is essential. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method.[3] Optimization of the HPLC method, such as using different solvent systems or pH conditions (e.g., high or low pH), may be necessary to resolve the target peptide from closely eluting impurities.[3][8]
Troubleshooting Guides
Issue 1: Low Yield and Incomplete Reactions Due to Aggregation
Symptoms:
-
Resin shrinking or failing to swell properly.[4]
-
Positive ninhydrin test after coupling, indicating incomplete reaction.
-
Mass spectrometry of the crude product shows a high prevalence of deletion and truncated sequences.
Solutions:
| Strategy | Description | Key Considerations |
| Pseudoproline Dipeptides | Incorporate dipeptides where Ser or Thr are reversibly protected as an oxazolidine ring. This introduces a "kink" that disrupts secondary structures.[6][7] | Introduce approximately every 6-7 residues for effective disruption.[4] The native Ser/Thr residue is regenerated during final TFA cleavage.[7] |
| Backbone Protection | Use amino acids with backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) or 2,4-dimethoxybenzyl (Dmb).[4] | These groups prevent hydrogen bonding. Hmb also helps prevent aspartimide formation.[4] |
| Depsipeptide Formation | Intentionally form an ester linkage on a serine or threonine residue to disrupt aggregation. The native peptide is reformed with a mild base treatment.[4] | This method requires an additional post-synthesis step to rearrange the ester to an amide bond. |
| Modified Solvents | Switch from DMF to N-methylpyrrolidone (NMP) or add dimethylsulfoxide (DMSO) to the reaction solvent to improve solvation.[4] | NMP and DMSO are better at disrupting hydrogen bonds than DMF. |
| Elevated Temperature | Perform coupling reactions at a higher temperature (e.g., using a heated vessel or microwave synthesizer).[4][9] | Can accelerate both coupling and potential side reactions, so optimization is key. |
| Chaotropic Salts | Add chaotropic salts like CuLi, NaClO4, or KSCN to the reaction mixture to disrupt hydrogen bonding.[4] | Ensure compatibility with your resin and other reagents. |
Experimental Protocol: Incorporation of Pseudoproline Dipeptides
-
Identify Insertion Point: In your peptide sequence, identify a Ser or Thr residue. The pseudoproline dipeptide will replace this residue and the preceding amino acid. For optimal results, space pseudoprolines 5-6 residues apart.[6]
-
Substitution: Instead of coupling the amino acid preceding Ser/Thr and then Fmoc-Ser/Thr-OH, use the corresponding Fmoc-Xaa-Ser/Thr(ψMe,MePro)-OH dipeptide.
-
Coupling: Use standard Fmoc SPPS coupling reagents (e.g., HBTU, HATU, DIC/HOBt). A 5-fold excess of the dipeptide and coupling reagents is recommended for couplings to be complete within 1 hour.[7]
-
Cleavage and Deprotection: The oxazolidine ring is stable to piperidine but is cleaved during the final TFA cleavage step, regenerating the native peptide sequence. A standard cleavage cocktail such as TFA/water/TIS (95:2.5:2.5) for 3 hours is typically sufficient.[7]
Issue 2: Challenges in Synthesizing Phosphoserine-Containing Peptides
Symptoms:
-
Low yield of the desired phosphopeptide.
-
Presence of byproducts corresponding to β-elimination (dehydroalanine).
-
Incomplete phosphorylation when using a post-synthesis phosphorylation strategy.
Solutions:
The recommended approach is the "building block" method, incorporating a protected phosphoserine monomer during SPPS.
| Strategy | Description | Key Considerations |
| Use Monobenzyl-Protected Phosphoserine | The building block of choice is often Fmoc-Ser(PO(OBzl)OH)-OH. Fully protected phosphate triesters are prone to β-elimination upon treatment with piperidine. | The partially protected phosphate can slow down coupling reactions. Special conditions may be needed. |
| Optimized Coupling Conditions | Use uronium-based coupling reagents like HBTU or HATU. An increased excess of DIPEA (3-fold) can be beneficial. Overnight coupling may be required for both the phosphoserine residue and the subsequent amino acid. | The free hydroxyl on the phosphate is acidic and can interfere with standard coupling reactions. |
| Post-Synthetic Phosphorylation | Synthesize the peptide with an unprotected serine, then phosphorylate it on-resin.[10] Methods include using dibenzylphosphochloridate or H-phosphonates.[10][11] | This can be an alternative but may lead to incomplete phosphorylation and requires an additional on-resin reaction step.[10] The choice of phosphorylating agent must be compatible with the Fmoc/t-butyl strategy.[11] |
Experimental Protocol: Synthesis Using Fmoc-Ser(PO(OBzl)OH)-OH
-
Resin and Deprotection: Start with a suitable resin and perform standard Fmoc deprotection of the N-terminus.
-
Phosphoserine Coupling:
-
Dissolve Fmoc-Ser(PO(OBzl)OH)-OH and a uronium coupling agent (e.g., HATU) in DMF or NMP.
-
Add 3 equivalents of DIPEA.
-
Add the activated amino acid solution to the deprotected resin and allow it to react. This step may require an extended time (e.g., overnight) for completion.
-
-
Subsequent Couplings: The coupling of the amino acid following the phosphoserine residue may also be sluggish and require extended reaction times or double coupling.
-
Cleavage and Deprotection: The final cleavage from the resin and removal of side-chain protecting groups, including the benzyl group from the phosphate, is achieved with a standard TFA cocktail.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. chempep.com [chempep.com]
- 7. Overcoming Aggregation in Solid-phase Peptide Synthesis [sigmaaldrich.com]
- 8. agilent.com [agilent.com]
- 9. benchchem.com [benchchem.com]
- 10. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. luxembourg-bio.com [luxembourg-bio.com]
Validation & Comparative
A Comparative Guide to the NMR Characterization of N-BOC-DL-Serine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of peptides and other complex organic molecules, the protection of reactive functional groups is a critical step. For the amino acid serine, the tert-butyloxycarbonyl (BOC) group is a commonly employed protecting group for the amine functionality, while the carboxylic acid is often converted to a methyl ester. The resulting compound, N-BOC-DL-serine methyl ester, is a key building block in many synthetic pathways. Accurate characterization of this intermediate is paramount to ensure the purity and identity of the final product. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and widely used technique for this purpose.
This guide provides a comparative overview of the NMR characterization of this compound, alongside common alternatives, and presents the necessary experimental data and protocols for its unambiguous identification.
Performance Comparison: NMR Chemical Shifts
The structural integrity of this compound and its alternatives can be readily verified by ¹H and ¹³C NMR spectroscopy. The chemical shifts of the protons and carbons are highly sensitive to their local electronic environment, providing a unique fingerprint for each molecule.
Below is a comparison of the expected ¹H and ¹³C NMR chemical shifts for this compound, alongside two common alternative protecting group strategies for serine methyl ester: Fluorenylmethyloxycarbonyl (Fmoc) and Benzyloxycarbonyl (Cbz).
Table 1: Comparative ¹H NMR Chemical Shift Data (in CDCl₃)
| Proton Assignment | This compound (ppm) | Fmoc-DL-serine methyl ester (ppm) | Cbz-DL-serine methyl ester (ppm) |
| -NH | ~5.4 (broad) | ~5.8 (d) | ~5.9 (d) |
| α-CH | ~4.4 (m) | ~4.6 (m) | ~4.5 (m) |
| β-CH₂ | ~3.9 (m) | ~4.0 (m) | ~3.9 (m) |
| -OCH₃ | ~3.8 (s) | ~3.7 (s) | ~3.7 (s) |
| BOC -C(CH₃)₃ | ~1.4 (s, 9H) | - | - |
| Fmoc Protons | - | 7.2-7.8 (m, 8H), 4.2-4.5 (m, 3H) | - |
| Cbz Protons | - | - | 7.3-7.4 (m, 5H), 5.1 (s, 2H) |
Table 2: Comparative ¹³C NMR Chemical Shift Data (in CDCl₃)
| Carbon Assignment | This compound (ppm) | Fmoc-DL-serine methyl ester (ppm) | Cbz-DL-serine methyl ester (ppm) |
| Ester C=O | ~171.2 | ~171.5 | ~171.0 |
| Carbamate C=O | ~155.7 | ~156.0 | ~156.2 |
| α-CH | ~55.7 | ~56.0 | ~56.5 |
| β-CH₂ | ~63.6 | ~63.0 | ~63.2 |
| -OCH₃ | ~52.7 | ~52.5 | ~52.8 |
| BOC -C(CH₃)₃ | ~80.4 | - | - |
| BOC -C(CH₃)₃ | ~28.3 | - | - |
| Fmoc Carbons | - | 143.9, 141.3, 127.7, 127.0, 125.1, 120.0, 67.2, 47.2 | - |
| Cbz Carbons | - | - | 136.2, 128.5, 128.1, 128.0, 67.1 |
Experimental Protocols
Accurate and reproducible NMR data acquisition is contingent on meticulous sample preparation and appropriate instrument parameter selection.
Protocol for NMR Characterization of this compound
1. Sample Preparation:
-
Weigh approximately 10-20 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) to the NMR tube.
-
Cap the tube securely and vortex or gently agitate until the sample is completely dissolved.
2. NMR Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Parameters:
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Pulse width: 90°
-
Acquisition time: 4.0 s
-
Spectral width: 16 ppm
-
-
¹³C NMR Parameters:
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Acquisition time: 1.5 s
-
Spectral width: 220 ppm
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H and 1.0 Hz for ¹³C) to the acquired free induction decay (FID). Phase and baseline correct the resulting spectrum. Reference the ¹H spectrum to the residual solvent peak of CDCl₃ at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
Visualization of Experimental Workflow and Data Interpretation
To further clarify the process, the following diagrams illustrate the experimental workflow and the logical steps involved in confirming the structure of this compound from its NMR data.
Alternative Characterization Methods
While NMR is the gold standard for structural elucidation, other analytical techniques can provide complementary information regarding the purity and identity of this compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of the compound. When coupled with a mass spectrometer (LC-MS), it can also confirm the molecular weight.
-
Fourier-Transform Infrared Spectroscopy (FTIR): FTIR can confirm the presence of key functional groups, such as the carbamate and ester carbonyl stretches (typically around 1700-1750 cm⁻¹) and the N-H stretch (around 3300-3500 cm⁻¹).
-
Mass Spectrometry (MS): Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity.
A Head-to-Head Battle: N-BOC vs. Fmoc Protection for Serine in Peptide Synthesis
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a cornerstone of successful solid-phase peptide synthesis (SPPS). When incorporating the trifunctional amino acid serine, the choice between the two most dominant protection strategies, tert-butyloxycarbonyl (BOC) and 9-fluorenylmethyloxycarbonyl (Fmoc), significantly impacts synthesis efficiency, peptide purity, and the propensity for side reactions. This guide provides an objective, data-supported comparison to inform the optimal choice for your specific research needs.
The core difference between the two methodologies lies in their orthogonal deprotection schemes. The Nα-BOC group is labile to acid, typically trifluoroacetic acid (TFA), while the Nα-Fmoc group is removed by a base, commonly piperidine.[1][2] This fundamental distinction dictates the choice of side-chain protecting groups and the overall synthetic strategy. For serine, this typically involves using a benzyl (Bzl) ether in BOC-SPPS and a tert-butyl (tBu) ether in Fmoc-SPPS.[3][4] While both approaches can yield the desired peptide, their performance can vary, particularly with serine-containing sequences that are prone to specific side reactions.
Performance Comparison: A Quantitative Look
| Performance Metric | N-BOC-Ser(Bzl) Strategy | Fmoc-Ser(tBu) Strategy | Key Considerations |
| Crude Peptide Purity | Generally lower, especially for longer or complex peptides, due to harsher repetitive acid treatments.[2] | Often higher, attributed to the milder basic deprotection conditions that minimize side-chain degradation.[5][6] | For hydrophobic peptides prone to aggregation, the BOC strategy may offer advantages due to the protonation of the N-terminus after deprotection, which can disrupt interchain hydrogen bonding.[] |
| Overall Yield | Can be comparable to Fmoc for shorter, less complex peptides. | May be higher for complex or aggregation-prone sequences due to improved purity and fewer side reactions.[8] | Yield is highly sequence-dependent and influenced by the efficiency of coupling and deprotection at each cycle. |
| Coupling Efficiency | Generally high, but can be affected by peptide aggregation. | High, with modern coupling reagents showing excellent compatibility.[] | The bulkiness of the protecting group can influence coupling kinetics, though both Bzl and tBu are well-established. |
| Side Reaction Propensity | Higher risk of O-acylation and N,O-acyl shift, particularly with unprotected or improperly protected serine hydroxyl groups.[9][10] | Prone to β-elimination under basic deprotection conditions, leading to dehydroalanine formation.[3] | The choice of scavengers during final cleavage is critical in both strategies to minimize side reactions. |
Key Side Reactions: A Deeper Dive
The hydroxyl group of serine is a primary site for side reactions in both BOC and Fmoc SPPS. Understanding these potential pitfalls is crucial for troubleshooting and optimizing peptide synthesis.
In BOC-SPPS , the acidic conditions can lead to:
-
O-acylation: The free hydroxyl group of serine can be acylated by the activated carboxyl group of the incoming amino acid, resulting in the formation of branched peptides.[9]
-
N,O-acyl shift: Under the strong acidic conditions of final cleavage (e.g., HF), the peptide backbone can rearrange, forming a more stable ester linkage with the serine side chain. This can lead to chain fragmentation.[11]
In Fmoc-SPPS , the basic deprotection steps can induce:
-
β-elimination: The base used for Fmoc removal can abstract a proton from the α-carbon of serine, leading to the elimination of the protected hydroxyl group and the formation of a dehydroalanine residue. This is a significant concern, especially in sequences where serine is followed by a bulky amino acid.
Experimental Protocols
The following are generalized protocols for the incorporation of a serine residue using both BOC and Fmoc strategies in manual solid-phase peptide synthesis.
Protocol 1: Incorporation of BOC-L-Serine(Bzl)
1. Resin Preparation and Deprotection:
-
Swell the Merrifield or PAM resin in dichloromethane (DCM) for 1 hour.
-
Remove the BOC group from the N-terminal amino acid by treating the resin with 50% TFA in DCM (v/v) for 30 minutes.
-
Wash the resin with DCM (3x), isopropanol (2x), and DCM (3x).
2. Neutralization:
-
Neutralize the resin with 10% diisopropylethylamine (DIPEA) in DCM (v/v) for 5 minutes (2x).
-
Wash the resin with DCM (3x).
3. Coupling of Boc-L-Serine(Bzl):
-
Dissolve Boc-L-Ser(Bzl)-OH (3 equivalents) and HOBt (3 equivalents) in a minimal amount of dimethylformamide (DMF).
-
Add diisopropylcarbodiimide (DIC) (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin and shake for 2-4 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
4. Capping (Optional):
-
If the coupling is incomplete, cap the unreacted amino groups by treating the resin with a solution of acetic anhydride and DIPEA in DMF.
5. Final Cleavage and Deprotection:
-
After synthesis completion, treat the peptide-resin with anhydrous Hydrogen Fluoride (HF) with appropriate scavengers (e.g., anisole) at 0°C for 1-2 hours to cleave the peptide from the resin and remove the Bzl and other side-chain protecting groups.
-
Precipitate the crude peptide in cold diethyl ether.
Protocol 2: Incorporation of Fmoc-L-Serine(tBu)
1. Resin Preparation:
-
Swell the Rink Amide or Wang resin in DMF for 1 hour.
2. Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.[12]
-
Wash the resin with DMF (5x) and DCM (3x).
3. Coupling of Fmoc-L-Serine(tBu):
-
Dissolve Fmoc-L-Ser(tBu)-OH (3 equivalents), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.[9]
-
Add DIPEA (6 equivalents) to the solution to activate the amino acid.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours at room temperature.
-
Monitor the coupling reaction using the Kaiser test.
4. Capping (Optional):
-
If coupling is incomplete, treat the resin with a capping solution (e.g., acetic anhydride/DIPEA in DMF).
5. Final Cleavage and Deprotection:
-
After synthesis completion and removal of the final N-terminal Fmoc group, treat the peptide-resin with a cleavage cocktail, typically TFA containing scavengers such as water and triisopropylsilane (TIS) (e.g., TFA/TIS/H₂O 95:2.5:2.5 v/v/v) for 2-4 hours at room temperature.
-
Precipitate the crude peptide in cold diethyl ether.
Visualizing the Synthetic Workflows and Side Reactions
To further elucidate the processes, the following diagrams, generated using Graphviz (DOT language), illustrate the key cycles and potential side reactions.
Caption: The N-BOC Solid-Phase Peptide Synthesis Cycle for Serine.
Caption: The N-Fmoc Solid-Phase Peptide Synthesis Cycle for Serine.
Caption: Common Side Reactions of Serine in BOC and Fmoc SPPS.
Conclusion
The choice between N-BOC and Fmoc protection for serine is a nuanced decision that hinges on the specific requirements of the peptide being synthesized. The Fmoc/tBu strategy has largely become the method of choice for its milder conditions, which often translate to higher purity and yield, especially for complex and sensitive peptides.[6][13] Its orthogonality provides a significant advantage, minimizing the risk of premature side-chain deprotection.
However, the BOC/Bzl strategy remains a viable and sometimes preferred option, particularly for the synthesis of highly hydrophobic peptides where aggregation is a primary concern. The cost-effectiveness of BOC-amino acids can also be a factor for large-scale synthesis of simpler peptides.[]
Ultimately, a thorough understanding of the chemical principles, potential side reactions, and the specific characteristics of the target peptide sequence will guide the researcher to the most appropriate and successful synthetic strategy.
References
- 1. Serine promoted synthesis of peptide thioester-precursor on solid support for native chemical ligation - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02162J [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. The greening of peptide synthesis - Green Chemistry (RSC Publishing) DOI:10.1039/C7GC00247E [pubs.rsc.org]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]
- 11. peptide.com [peptide.com]
- 12. rsc.org [rsc.org]
- 13. researchgate.net [researchgate.net]
A Tale of Two Serines: A Comparative Guide to N-BOC-DL-serine methyl ester and N-BOC-L-serine methyl ester in Synthesis
For researchers and professionals in drug development and chemical synthesis, the choice of starting materials is paramount to the success of a synthetic route and the biological activity of the final product. This guide provides a detailed comparison of N-BOC-DL-serine methyl ester and its enantiopure counterpart, N-BOC-L-serine methyl ester, focusing on their application in synthesis, supported by experimental data.
The fundamental difference between this compound and N-BOC-L-serine methyl ester lies in their stereochemistry. N-BOC-L-serine methyl ester is an enantiomerically pure compound, containing only the L-enantiomer. In contrast, this compound is a racemic mixture, comprising equal amounts of the L- and D-enantiomers. This seemingly subtle distinction has profound implications in the synthesis of chiral molecules, particularly in the pharmaceutical industry where the stereochemistry of a drug can dictate its efficacy and safety.
Impact on Stereoselective Synthesis: A Case Study
A key application of these serine derivatives is in the synthesis of chiral building blocks, such as oxazolidines, which are valuable intermediates in the preparation of more complex molecules. The use of an enantiopure starting material like N-BOC-L-serine methyl ester allows for the synthesis of an enantiopure product, preserving the stereochemical integrity of the original molecule.
The following table summarizes the expected and documented outcomes for the synthesis of the aforementioned oxazolidine derivative:
| Starting Material | Product | Yield | Optical Rotation | Stereochemical Outcome |
| N-BOC-L-serine methyl ester | 3-(1,1-Dimethylethyl) 4-methyl (S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate | ~80-86% (overall) | -46.7° (CHCl₃, c 1.30)[1] | Enantiopure (S)-enantiomer |
| N-BOC-D-serine methyl ester | 3-(1,1-Dimethylethyl) 4-methyl (R)-2,2-dimethyl-3,4-oxazolidinedicarboxylate | 80%[1] | +53°[1] | Enantiopure (R)-enantiomer |
| This compound | Racemic mixture of (S)- and (R)-oxazolidine | Expected to be comparable | 0° (racemic) | Racemic |
Note: The yield for the L-enantiomer is based on a two-step procedure from N-Boc-L-serine.[1]
Experimental Protocols
Synthesis of N-Boc-L-serine methyl ester[1]
To a cold solution of N-Boc-L-serine (32.4 g, 0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (24.3 g, 0.176 mol) is added. After stirring for 10 minutes in an ice-water bath, methyl iodide (20.0 mL, 0.32 mol) is added to the white suspension. The mixture is stirred at 0°C for 30 minutes, then warmed to room temperature and stirred for an additional hour. The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate (300 mL) and water (300 mL). The organic phase is washed with brine (2 x 300 mL), dried with magnesium sulfate, filtered, and concentrated to give N-Boc-L-serine methyl ester as a pale amber oil (29.8 g, 86% yield).
Synthesis of 3-(1,1-Dimethylethyl) 4-methyl (S)-2,2-dimethyl-3,4-oxazolidinedicarboxylate[1]
A solution of N-Boc-L-serine methyl ester in benzene is reacted with 2,2-dimethoxypropane in the presence of a catalytic amount of p-toluenesulfonic acid. The reaction is heated to reflux with a Dean-Stark apparatus to remove the methanol byproduct, driving the reaction to completion. After the reaction is complete, the mixture is cooled, washed with a saturated sodium bicarbonate solution and brine, dried over magnesium sulfate, and concentrated under reduced pressure to yield the product.
Logical Workflow for Chiral Synthesis
The decision to use an enantiopure or racemic starting material has a direct and predictable impact on the stereochemical outcome of the synthesis, assuming no chiral induction or resolution steps are introduced.
References
A Comparative Guide to Analytical Techniques for Chiral Purity of Serine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of enantiomeric purity is a critical analytical challenge in the development and quality control of pharmaceuticals, particularly for chiral molecules like serine derivatives, where stereoisomers can exhibit significantly different pharmacological and toxicological profiles. This guide provides a comprehensive comparison of the most prevalent analytical techniques for assessing the chiral purity of serine derivatives, supported by experimental data and detailed protocols.
Comparison of Analytical Techniques
The selection of an appropriate analytical technique for determining the enantiomeric purity of serine derivatives is contingent on factors such as the specific derivative, the required sensitivity, the sample matrix, and available instrumentation. The following table summarizes the key performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
| Technique | Method | Derivatization | Resolution (Rs) | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Analysis Time | Key Advantages & Disadvantages |
| Chiral HPLC | Direct | Not required | > 2.0 | ~2.5 x 10⁻⁹ mol L⁻¹[1] | ~8.4 x 10⁻⁹ mol L⁻¹[1] | 10 - 40 min | Advantages: Broad applicability, high accuracy, and precision. Disadvantages: Can be time-consuming to develop methods, expensive chiral columns. |
| Indirect | Required (e.g., OPA/Boc-L-Cys) | > 3.0[1] | ~2.5 x 10⁻⁹ mol L⁻¹[1] | ~8.4 x 10⁻⁹ mol L⁻¹[1] | < 40 min[1] | Advantages: Utilizes standard achiral columns, potentially higher resolution. Disadvantages: Derivatization adds a step and potential for impurities. | |
| Chiral GC | Indirect | Required (e.g., TFAA) | Baseline separation | High sensitivity | Not specified | < 30 min | Advantages: Excellent for volatile compounds, high sensitivity, short analysis times. Disadvantages: Not suitable for non-volatile or thermally labile compounds, derivatization is necessary.[2] |
| Chiral CE | Direct | Not required | Baseline separation | High sensitivity | Not specified | < 30 min | Advantages: High separation efficiency, low sample and reagent consumption. Disadvantages: Lower loading capacity, can be less robust than HPLC. |
| NMR Spectroscopy | Indirect | Required (Chiral Derivatizing/Solvating Agents) | N/A | Lower sensitivity | Not specified | Minutes | Advantages: Provides structural information, non-destructive, rapid analysis. Disadvantages: Lower sensitivity compared to chromatographic methods, requires specialized reagents. |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are representative examples and may require optimization for specific serine derivatives and sample matrices.
Chiral High-Performance Liquid Chromatography (HPLC) - Indirect Method with Pre-column Derivatization
This method involves the derivatization of serine enantiomers with a chiral reagent to form diastereomers, which are then separated on a standard achiral HPLC column.
a. Derivatization Procedure (OPA/N-tert-butyloxycarbonyl-L-cysteine): [1]
-
Reagent Preparation:
-
Prepare an OPA–Boc stock solution by dissolving 10 mg of o-phthaldialdehyde (OPA) and 10 mg of N-tert-butyloxycarbonyl-L-cysteine (Boc) in a mixture of 7.3 mL of 0.0125 mol L⁻¹ sodium tetraborate buffer (pH 10) and 300 μL of absolute ethanol.[1]
-
-
Sample Derivatization:
-
Mix the serine derivative sample with the OPA-Boc reagent. The reaction proceeds at room temperature. The stability of the formed diastereomers should be considered, with analysis performed in a timely manner.[1]
-
b. HPLC Conditions: [1]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of phosphate buffer (pH 4.5) and methanol. The exact ratio may need optimization.[1]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: Fluorescence detector.
-
Temperature: Ambient.
Chiral Gas Chromatography (GC) - Indirect Method with Derivatization
This technique requires derivatization to increase the volatility of the serine derivatives for analysis by GC.
a. Derivatization Procedure (Two-step methylation and acetylation): [2]
-
Methylation:
-
Add 1 mL of 3 N methanolic HCl to 1 mg of the serine derivative sample.
-
Heat the mixture at 100 °C for 30 minutes.
-
Cool and dry the sample.[2]
-
-
Acetylation:
-
Dissolve the residue from the methylation step in 1 mL of methylene chloride.
-
Add 100 μL of trifluoroacetic anhydride (TFAA).
-
Heat at 60 °C for 20 minutes.[2]
-
b. GC Conditions:
-
Column: Chiral capillary column (e.g., Chirasil-L-Val).[3][4]
-
Carrier Gas: Helium.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at a low temperature (e.g., 60 °C) and ramp to a higher temperature (e.g., 200 °C) to elute the derivatized analytes.
-
Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Chiral Capillary Electrophoresis (CE) - Direct Method
CE offers high separation efficiency for chiral analysis, often without the need for derivatization.
a. CE Conditions: [5]
-
Capillary: Fused-silica capillary.
-
Background Electrolyte (BGE): A buffer solution (e.g., phosphate buffer) containing a chiral selector.
-
Chiral Selector: Cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) are commonly used.[6]
-
Applied Voltage: Typically 15-30 kV.
-
Detection: UV or Laser-Induced Fluorescence (LIF) for higher sensitivity.
-
Temperature: Controlled, typically around 25 °C.
NMR Spectroscopy - Indirect Method
NMR spectroscopy can be used for chiral analysis by employing chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) to induce chemical shift differences between enantiomers.
a. Sample Preparation:
-
Dissolve the serine derivative in a suitable deuterated solvent (e.g., CDCl₃).
-
Add the chiral solvating agent (e.g., a derivative of binaphthol) or chiral derivatizing agent.[7]
-
Acquire the ¹H or ¹⁹F NMR spectrum.
b. Data Analysis:
-
The enantiomeric excess is determined by integrating the signals corresponding to the different diastereomeric complexes or derivatives.[7]
Visualizations
The following diagrams illustrate the experimental workflows and logical relationships for the described analytical techniques.
References
- 1. akjournals.com [akjournals.com]
- 2. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.com]
- 3. Comparison of derivatization and chromatographic methods for GC-MS analysis of amino acid enantiomers in physiological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Chiral Separations by Capillary Electrophoresis | Springer Nature Experiments [experiments.springernature.com]
- 7. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Data of N-BOC-DL-serine methyl ester and its Alternatives
For researchers, scientists, and professionals in drug development, the precise characterization of protected amino acids is a critical step in chemical synthesis and analysis. This guide provides a comparative overview of the spectroscopic data for N-BOC-DL-serine methyl ester and its common alternatives, N-Cbz-DL-serine methyl ester and N-Fmoc-DL-serine methyl ester. The data presented, including ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry, offers a baseline for compound identification and purity assessment.
Comparison of Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound and its Cbz and Fmoc protected counterparts. This data is essential for distinguishing between these compounds in a laboratory setting.
Table 1: ¹H NMR Spectroscopic Data (CDCl₃, 400 MHz)
| Compound | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| This compound | 5.54 | d | 6.4 | NH |
| 4.39 | brs | OH | ||
| 3.96 | ABX | JAB = 11.2, JBX = 3.6 | β-CH₂ | |
| 3.89 | ABX | JAB = 11.2, JAX = 3.6 | β-CH₂ | |
| 3.79 | s | OCH₃ | ||
| 2.81 | brs | α-CH | ||
| 1.46 | s | C(CH₃)₃ | ||
| N-Cbz-DL-serine methyl ester | Data not available in search results | |||
| N-Fmoc-DL-serine methyl ester | Data not available in search results |
Note: The ¹H NMR data for this compound is based on predicted values.[1]
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Chemical Shift (δ) ppm | Assignment |
| This compound | Specific experimental data not available in search results. A study on the ¹³C NMR chemical shifts of the carbonyl carbons in various solvents has been conducted.[2][3] | |
| N-Cbz-DL-serine methyl ester | Data not available in search results | |
| N-Fmoc-DL-serine methyl ester | Data not available in search results |
Table 3: FT-IR Spectroscopic Data
| Compound | Frequency (cm⁻¹) | Assignment |
| This compound | Experimental data from a Bruker Tensor 27 FT-IR is available but specific peak values are not provided in the search results.[4] | |
| N-Cbz-DL-serine methyl ester | Data not available in search results | |
| N-Fmoc-DL-serine methyl ester | Data not available in search results |
Table 4: Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Exact Mass [M+H]⁺ (m/z) |
| This compound | C₉H₁₇NO₅ | 219.23 | 219.110672 |
| N-Cbz-DL-serine methyl ester | C₁₂H₁₅NO₅ | 253.25 | 253.095016 |
| N-Fmoc-DL-serine methyl ester | C₁₉H₁₉NO₅ | 341.36 | Data not available |
Experimental Protocols
Detailed experimental protocols are crucial for the accurate acquisition and interpretation of spectroscopic data. Below are generalized procedures for the key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy of Protected Amino Acid Methyl Esters
-
Sample Preparation: Dissolve 5-10 mg of the protected amino acid methyl ester in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube. The choice of solvent can affect chemical shifts.
-
Instrument Setup:
-
Use a spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR to ensure adequate spectral resolution.
-
Shim the magnetic field to optimize its homogeneity.
-
Tune and match the probe for the respective nucleus.
-
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR Spectroscopy of Protected Amino Acid Methyl Esters
-
Sample Preparation:
-
Solid Samples (KBr Pellet): Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Liquid/Oil Samples (Neat): Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the spectrometer and record the sample spectrum. The instrument will automatically subtract the background spectrum.
-
Typically, spectra are collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis:
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C=O (ester and carbamate), N-H, O-H, and C-H vibrations.
-
Mass Spectrometry (MS)
Mass Spectrometry of Protected Amino Acid Methyl Esters
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water). The concentration will depend on the ionization technique used.
-
Ionization:
-
Electrospray Ionization (ESI): This is a soft ionization technique suitable for polar and thermally labile molecules. The sample solution is introduced into the mass spectrometer through a capillary at a high voltage.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. The sample is vaporized and separated on a GC column before entering the mass spectrometer.
-
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ or [M+H]⁺) to determine the molecular weight of the compound.
-
Analyze the fragmentation pattern to obtain structural information.
-
Comparative Analysis Workflow
The following diagram illustrates the logical workflow for comparing the spectroscopic data of this compound with its alternatives.
Caption: Workflow for the comparative spectroscopic analysis of protected serine methyl esters.
This guide provides a foundational comparison of the spectroscopic data for this compound and its common alternatives. Researchers should note that the specific experimental conditions, such as the solvent and the spectrometer's field strength, can influence the exact spectral values. Therefore, it is recommended to acquire reference spectra under identical conditions for the most accurate comparison.
References
- 1. Boc-Ser-OMe; Boc-L-serine methyl ester, CAS No. 2766-43-0 - iChemical [ichemical.com]
- 2. 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. N-Boc-L-serine methyl ester | C9H17NO5 | CID 7019177 - PubChem [pubchem.ncbi.nlm.nih.gov]
comparison of different esterification methods for N-BOC-serine
In the realm of peptide synthesis and drug development, the strategic protection of amino acid functional groups is paramount. For serine, with its reactive hydroxyl side chain, the esterification of the carboxylic acid is a critical step. This guide provides a detailed comparison of various methods for the esterification of N-BOC-L-serine, offering researchers, scientists, and drug development professionals a comprehensive overview of the available techniques. The following sections present quantitative data, detailed experimental protocols, and a visual representation of the general esterification workflow to aid in the selection of the most suitable method for specific research needs.
Comparative Data of Esterification Methods
The selection of an esterification method often depends on factors such as desired yield, reaction conditions, and the nature of the ester group to be introduced. The following table summarizes quantitative data for different esterification methods applied to N-BOC-serine.
| Ester Type | Reagents | Solvent | Reaction Time | Temperature | Yield (%) | Reference |
| Methyl Ester | Methyl iodide, Potassium carbonate | DMF | 1.5 hours | 0°C to RT | 86% | [1] |
| Methyl Ester | Diazomethane | Ethyl ether | 30 minutes | 0°C | Not specified | [1] |
| Methyl Ester | Thionyl chloride, Methanol | Not specified | 3 hours | Reflux | 80% (for L-Serine) | [2] |
| Benzyl Ester | Benzyl bromide, Cesium carbonate | DMF | 12 hours | Not specified | 100% | [3] |
| Benzyl Ester | 2-Benzyloxypyridine, Methyl triflate, MgO | Toluene | 24 hours | 90°C | 84% | [4] |
Experimental Workflow
The general workflow for the esterification of N-BOC-serine involves the activation of the carboxylic acid followed by nucleophilic attack by the corresponding alcohol, or direct alkylation of the carboxylate salt. The specific steps and reagents vary depending on the chosen method.
References
A Comparative Guide to Alternatives for N-BOC-DL-Serine Methyl Ester in Synthesis
For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is critical for the successful synthesis of peptides and other complex molecules. N-BOC-DL-serine methyl ester is a commonly used protected amino acid derivative, but various alternatives offer distinct advantages in specific synthetic contexts. This guide provides an objective comparison of the performance of this compound with its key alternatives, supported by experimental data and detailed methodologies.
The primary alternatives to this compound involve modifications to the N-protecting group, with the most common being Carboxybenzyl (Cbz), 9-fluorenylmethyloxycarbonyl (Fmoc), and Acetyl (Ac) groups. The choice of protecting group strategy is fundamental in techniques like Solid-Phase Peptide Synthesis (SPPS), as it dictates the conditions for deprotection and overall compatibility with other reagents.
Protecting Group Strategies: A Head-to-Head Comparison
The two dominant strategies in solid-phase peptide synthesis are the Boc/Bzl and Fmoc/tBu approaches. The Boc strategy relies on the acid-labile tert-butyloxycarbonyl (Boc) group for Nα-amino protection, which is removed by moderate acids like trifluoroacetic acid (TFA). In contrast, the Fmoc strategy utilizes the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group, which is cleaved by a mild base, typically piperidine. This fundamental difference in deprotection chemistry has significant implications for the synthesis of sensitive peptides.[1][2]
| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |
| Nα-Deprotection | 25-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) | 20-50% Piperidine in Dimethylformamide (DMF) |
| Side-Chain Protection | Benzyl (Bzl)-based groups | tert-Butyl (tBu)-based groups |
| Final Cleavage | Strong acid (e.g., anhydrous HF) | Moderate acid (e.g., 95% TFA) |
| Advantages | - Higher average yield and purity in some high-throughput syntheses.[1] - Less prone to aggregation with hydrophobic sequences. | - Milder deprotection conditions, suitable for acid-sensitive residues.[2] - Orthogonal protection scheme allows for on-resin modifications. |
| Disadvantages | - Harsh final cleavage conditions require specialized equipment. - Repeated acid exposure can lead to side reactions. | - Can be more expensive. - Base-catalyzed side reactions like aspartimide formation can occur. |
Quantitative Performance Data
Direct side-by-side quantitative comparisons of N-Boc, N-Cbz, and N-Acetyl serine methyl esters in a single application are not extensively documented under identical conditions. However, a comparison of their synthetic yields and performance in specific applications provides valuable insights.
Table 1: Synthesis Yields of N-Protected Serine Methyl Esters
| N-Protecting Group | Starting Material | Reagents | Solvent | Yield | Reference |
| Boc | L-Serine | (Boc)₂O, NaOH; then K₂CO₃, MeI | Dioxane/Water; DMF | 86% | --INVALID-LINK-- |
| Cbz | L-Serine methyl ester hydrochloride | Benzyl chloroformate, NaHCO₃ | Dioxane/Water | 92% | --INVALID-LINK-- |
| Acetyl | L-Serine methyl ester hydrochloride | Acetic anhydride, Triethylamine | Chloroform | Not specified | --INVALID-LINK-- |
Table 2: Performance in Chemoenzymatic Polymerization of Serine Esters
In a study on the chemoenzymatic polymerization of serine esters using papain, the methyl and ethyl esters of L-serine were compared, providing insight into the effect of the ester group on reactivity and yield.
| Monomer | Monomer Concentration | pH | Reaction Time | Precipitate Yield | Degree of Polymerization (DPn) | Reference |
| L-Serine methyl ester (Ser-OMe) | 1.0 M | 8.5 | 4 h | 29.0% | 14 | --INVALID-LINK--[3] |
| L-Serine ethyl ester (Ser-OEt) | 1.0 M | 8.5 | 4 h | 20.4% | 6.6 | --INVALID-LINK--[3] |
The results indicate that under these specific enzymatic conditions, the methyl ester provided a higher yield and a higher degree of polymerization compared to the ethyl ester.[3]
Experimental Protocols
Detailed methodologies for the synthesis of key alternatives to this compound are provided below.
Protocol 1: Synthesis of N-Boc-L-serine methyl ester
This procedure is adapted from Organic Syntheses.[1]
-
N-Boc Protection: A solution of di-tert-butyl dicarbonate (0.36 mol) in dioxane (280 mL) is added to an ice-cold, stirred solution of L-serine (0.30 mol) in 1 N sodium hydroxide (620 mL). The mixture is stirred at 5°C for 30 minutes and then at room temperature for 3.5 hours. The mixture is concentrated, acidified to pH 2–3 with 1 N potassium bisulfate, and extracted with ethyl acetate. The combined organic extracts are dried and concentrated to yield N-Boc-L-serine.
-
Esterification: To a cold solution of N-Boc-L-serine (0.16 mol) in dimethylformamide (150 mL), solid potassium carbonate (0.176 mol) is added. After 10 minutes, methyl iodide (0.32 mol) is added, and the mixture is stirred at 0°C for 30 minutes, then at room temperature for 1 hour. The reaction mixture is filtered, and the filtrate is partitioned between ethyl acetate and water. The organic phase is washed, dried, and concentrated to give N-Boc-L-serine methyl ester (86% yield).[1]
Protocol 2: Synthesis of N-Cbz-L-serine methyl ester
This protocol is based on information from ChemicalBook.
-
To a suspension of L-serine methyl ester hydrochloride (6.43 mmol) in dioxane (5.00 mL), an aqueous solution of NaHCO₃ (19.3 mmol in 25.7 mL water) is added.
-
A solution of benzyl chloroformate (7.72 mmol) in dioxane is added to the reaction mixture and stirred at 25°C for 5 hours.
-
The reaction is quenched with 1 M HCl, and the aqueous layer is extracted with ethyl acetate.
-
The combined organic layers are washed, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography to afford N-Cbz-L-serine methyl ester as a colorless oil (92% yield).
Protocol 3: Chemoenzymatic Polymerization of L-Serine Methyl Ester
This protocol is adapted from a study on protecting group-free synthesis of poly(L-serine).[3][4]
-
L-serine methyl ester hydrochloride (2 mmol) is dissolved in phosphate buffer (1 M, 2 mL, pH 8.0).
-
The pH of the monomer solution is adjusted to 8.5 using 5 M HCl or 5 M NaOH.
-
The solution is placed in a reaction vessel at 40°C with stirring at 800 rpm.
-
Papain (0.100 g) is added to initiate polymerization.
-
The reaction is stirred for 4 hours.
-
The resulting precipitate is collected by centrifugation, washed with deionized water, and lyophilized to yield poly(L-serine).
Visualizing Synthetic Pathways and Mechanisms
Diagrams created using Graphviz illustrate key experimental workflows and reaction mechanisms relevant to the use of N-protected serine esters.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Carbodiimide-mediated peptide bond formation mechanism.
N-acyl serine derivatives are structurally related to N-acyl homoserine lactones (AHLs), which are signaling molecules in bacterial quorum sensing. This biological pathway provides a relevant context for the application of similar synthetic molecules.
Caption: Simplified signaling pathway of N-Acyl Homoserine Lactone (AHL) in bacterial quorum sensing.[5][6][7]
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoenzymatic Polymerization of l-Serine Ethyl Ester in Aqueous Media without Side-Group Protection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control - PMC [pmc.ncbi.nlm.nih.gov]
A Cost-Benefit Analysis of N-BOC-DL-Serine Methyl Ester in Research and Development
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency, cost, and success of a synthetic project. N-BOC-DL-serine methyl ester is a versatile derivative of the amino acid serine, widely employed in the synthesis of complex organic molecules, including peptides and therapeutic agents. This guide provides an objective cost-benefit analysis of this compound, comparing its performance and economic viability against its primary alternatives.
Executive Summary
This compound offers a cost-effective option for synthetic applications where stereochemistry at the serine alpha-carbon is not critical or where subsequent separation of diastereomers is feasible. Its primary advantages lie in its lower purchase price compared to its enantiopure counterparts and its utility in specific applications such as the synthesis of α,β-dehydroamino acids. However, for stereospecific syntheses, such as the preparation of most peptides and chiral drug candidates, the enantiomerically pure alternatives, N-Boc-L-serine methyl ester and more commonly, Fmoc-L-Ser(tBu)-OH, are generally preferred despite their higher initial cost. The choice between Boc and Fmoc protection strategies in peptide synthesis is a major consideration, with the Fmoc approach now being more prevalent due to its milder deprotection conditions.[1][]
Cost Comparison
The primary economic advantage of this compound lies in its lower cost compared to its enantiopure L- and D- isomers and the commonly used Fmoc-protected serine derivative. The following table provides a representative cost comparison from various suppliers. Prices are subject to change and may vary based on the supplier and quantity purchased.
| Compound | Supplier | Quantity | Price (USD) | Price per Gram (USD) |
| This compound | MedchemExpress | 25 g | $25.00 | $1.00 |
| MedchemExpress | 100 g | $79.00 | $0.79 | |
| N-Boc-L-serine methyl ester | Thermo Scientific Chemicals | 2 g | $43.65 | $21.83 |
| Thermo Scientific Chemicals | 10 g | $144.65 | $14.47 | |
| AK Scientific | 25 g | $41.00 | $1.64 | |
| Activate Scientific | 100 g | $158.00 | $1.58 | |
| N-Boc-D-serine methyl ester | Thermo Scientific Chemicals | 5 g | $74.65 | $14.93 |
| Sigma-Aldrich | - | $182.25 | - | |
| Fmoc-L-Ser(tBu)-OH | GTI Laboratory Supplies | 5 g | $205.00 | $41.00 |
| GenoChem World | 25 g | €85.00 (~$91.80) | ~$3.67 | |
| Aapptec Peptides | 100 g | $130.00 | $1.30 | |
| Cbz-L-Serine methyl ester | TCI America | 5 g | $108.00 | $21.60 |
Note: Prices are based on currently available information and are for illustrative purposes. Actual prices may vary.
Performance Comparison
The choice between this compound and its alternatives is dictated by the specific requirements of the synthetic route.
Peptide Synthesis
In solid-phase peptide synthesis (SPPS), the use of a racemic mixture like this compound is generally avoided for the synthesis of a specific peptide sequence, as it would result in a mixture of diastereomeric peptides that are often difficult to separate. For this application, enantiomerically pure building blocks are essential. The two most common strategies for SPPS are Boc/Bzl and Fmoc/tBu protection.[3] The Fmoc/tBu strategy is now more widely used due to its milder deprotection conditions, which are compatible with a wider range of sensitive functional groups.[]
Hypothetical Performance in a "Difficult" Peptide Sequence:
To illustrate the potential trade-offs, the following table presents a hypothetical comparison for the synthesis of a short, aggregation-prone peptide sequence containing a serine residue.
| Parameter | N-Boc-L-serine methyl ester (Boc SPPS) | Fmoc-L-Ser(tBu)-OH (Fmoc SPPS) |
| Coupling Efficiency | Moderate to high | High |
| Crude Purity | Lower due to potential side reactions | Higher due to milder conditions |
| Final Yield after Purification | Moderate | High |
| Overall Cost-Effectiveness | Potentially lower for simple peptides | Often higher for complex or "difficult" sequences due to higher yield and purity |
Note: This is a generalized comparison. Actual results will vary depending on the specific peptide sequence, coupling reagents, and purification methods.
Synthesis of α,β-Dehydroamino Acids
This compound is a useful precursor for the synthesis of N-Boc-dehydroalanine methyl ester, an important building block for various natural and unnatural amino acids and peptides.[4][5][6] In this application, the chirality at the alpha-carbon is lost during the elimination reaction, making the racemic starting material a cost-effective choice.
Synthesis of Bioactive Molecules
Protected serine derivatives are key intermediates in the synthesis of various bioactive molecules, including quinazolinone-based PI3K inhibitors.[4] For instance, the synthesis of certain PI3K inhibitors involves the coupling of a protected amino acid to a quinazolinone core.[7] While a racemic serine derivative could be used, it would likely necessitate a challenging separation of diastereomers at a later stage. Therefore, for the synthesis of a single enantiomer drug, an enantiopure starting material is generally more efficient. The decision to develop a single enantiomer versus a racemic drug is a complex one, involving a careful evaluation of the cost-benefit ratio, where the therapeutic advantages must outweigh the increased production costs.[8]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-L-Ser(tBu)-OH
This protocol outlines the general steps for incorporating Fmoc-L-Ser(tBu)-OH into a peptide chain on a solid support.
-
Resin Swelling: The solid support (e.g., Rink amide resin) is swelled in a suitable solvent such as N,N-dimethylformamide (DMF).
-
Fmoc Deprotection: The Fmoc protecting group on the resin or the growing peptide chain is removed using a solution of 20% piperidine in DMF.
-
Washing: The resin is thoroughly washed with DMF to remove residual piperidine and other soluble reagents.
-
Amino Acid Coupling:
-
Fmoc-L-Ser(tBu)-OH (3-5 equivalents) is pre-activated with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA, N-methylmorpholine) in DMF.
-
The activated amino acid solution is added to the resin, and the mixture is agitated until the coupling reaction is complete (monitored by a colorimetric test such as the Kaiser test).
-
-
Washing: The resin is washed with DMF to remove excess reagents and by-products.
-
Repeat: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage: The N-terminal Fmoc group is removed, and the peptide is cleaved from the resin with simultaneous removal of the side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.
-
Peptide Precipitation and Purification: The crude peptide is precipitated in cold diethyl ether, collected by centrifugation, and purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Synthesis of N-Boc-dehydroalanine methyl ester from this compound
This protocol is a representative procedure for the synthesis of α,β-dehydroamino acids.
-
Reaction Setup: this compound is dissolved in a suitable solvent (e.g., dichloromethane).
-
Dehydration: A dehydrating agent, such as diethylaminosulfur trifluoride (DAST) or a carbodiimide-based reagent, is added to the solution at a controlled temperature (often cooled in an ice bath).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield N-Boc-dehydroalanine methyl ester.
Visualizing the Context: Workflows and Pathways
To better understand the applications of this compound and its alternatives, the following diagrams illustrate a typical experimental workflow and a relevant biological pathway.
References
- 1. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. α,β-Dehydroamino Acid Synthesis through Proline-Catalyzed Aldol Condensation with a Glycine Schiff Base - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Construction of N‐Boc‐2‐Alkylaminoquinazolin‐4(3H)‐Ones via a Three‐Component, One‐Pot Protocol Mediated by Copper(II) Chloride that Spares Enantiomeric Purity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The cost benefit ratio of enantiomeric drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of N-BOC-DL-serine methyl ester: A Step-by-Step Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of laboratory chemicals is paramount for environmental protection and occupational health. This guide provides essential information and step-by-step procedures for the proper disposal of N-BOC-DL-serine methyl ester, a common reagent in drug development and chemical synthesis.
This compound is a serine derivative used in various synthetic applications.[1] While some safety data sheets (SDS) indicate that this chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard, others assign it a GHS07 "Harmful" pictogram, suggesting potential for skin, eye, and respiratory irritation.[2][3] Given this variation, it is prudent to handle and dispose of this compound with a degree of caution, adhering to best practices for laboratory chemical waste management.
Immediate Safety and Handling Precautions
Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn to minimize exposure risks.
| Personal Protective Equipment (PPE) for Handling this compound |
| Eye/Face Protection |
| Skin Protection |
| Respiratory Protection |
Store this compound in a tightly closed container in a dry, cool, and well-ventilated place, away from strong acids, strong bases, and oxidizing agents.[2]
Step-by-Step Disposal Protocol
The primary recommended method for the disposal of this compound is through a licensed professional waste disposal service. This ensures compliance with all federal, state, and local environmental regulations.
Experimental Protocol: Chemical Waste Segregation and Collection
-
Waste Identification: Clearly label a dedicated waste container for "this compound and its residues."
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization: Collect waste in a compatible, sealed, and properly labeled container. Ensure the container is stored in a designated secondary containment area.
-
Documentation: Maintain a log of the accumulated waste, noting the chemical name and approximate quantity.
-
Professional Disposal: Arrange for pickup and disposal by a licensed chemical waste management company. Provide them with the Safety Data Sheet (SDS) for this compound. In some cases, incineration in a chemical incinerator equipped with an afterburner and scrubber may be an appropriate disposal method, but this should be performed by a qualified facility.[4]
Logical Workflow for Disposal Decision-Making
The following diagram illustrates the decision-making process for the proper disposal of this compound.
In the event of a spill, ensure adequate ventilation and wear appropriate PPE. For small spills, sweep up the material and place it in the designated waste container for disposal. Avoid generating dust. Prevent the spilled material from entering drains or waterways.
By following these procedures, researchers and laboratory professionals can ensure the safe handling and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within the scientific community.
References
Essential Safety and Operational Guide for N-BOC-DL-serine methyl ester
This document provides immediate, essential safety and logistical information for handling N-BOC-DL-serine methyl ester in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development. The following guidelines are designed to ensure safe handling, storage, and disposal of this compound.
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C9H17NO5[1][2] |
| Molecular Weight | 219.235 g/mol [1] |
| Appearance | Colorless liquid or Solid-Liquid Mixture[3][4] |
| Boiling Point | 354.3 ± 32.0 °C at 760 mmHg[1][4] |
| Flash Point | 168.1 ± 25.1 °C[1] |
| Density | 1.1 ± 0.1 g/cm3 [1] |
| Storage Temperature | 4°C[4] |
Hazard Identification and Personal Protective Equipment (PPE)
While some safety data sheets (SDS) indicate that this compound is not classified as hazardous under the 2012 OSHA Hazard Communication Standard[3], other sources suggest potential hazards. The following GHS hazard statements have been associated with the compound: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation)[4]. Given this, a cautious approach is recommended.
Minimum Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[5] | Protects against potential splashes that could cause serious eye irritation. |
| Hand Protection | Nitrile gloves.[6] | Provides protection against skin contact and irritation. Inspect gloves for tears or punctures before use. |
| Body Protection | A fully buttoned laboratory coat.[7] | Protects skin from accidental spills. |
| Respiratory Protection | Not required under normal use with adequate ventilation. If exposure limits are exceeded or irritation is experienced, a full-face respirator may be necessary.[3][5] | Prevents inhalation of any vapors or aerosols that may cause respiratory irritation. |
Experimental Workflow and Handling Procedures
The following diagram outlines the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Step-by-Step Handling and Disposal Plan
Preparation:
-
Designate a Handling Area: All manipulations of this compound should be conducted within a properly functioning chemical fume hood to ensure adequate ventilation.[3]
-
Verify Emergency Equipment: Before starting, ensure that an emergency eyewash station and safety shower are easily accessible.
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
Handling:
-
Avoid Contact: Take care to avoid contact with skin, eyes, or clothing.[3]
-
Prevent Inhalation and Ingestion: Do not ingest or inhale the substance.[3]
-
Storage: Keep the container tightly closed in a dry and well-ventilated place when not in use.[3][5] Store at the recommended temperature of 4°C.[4]
Disposal:
-
Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste and consult local, regional, and national regulations for complete and accurate classification.[3][8]
-
Solid Waste: Collect all contaminated solid waste, such as gloves and weighing paper, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, clearly labeled hazardous waste container.
-
Container Management: Ensure all waste containers are kept tightly sealed and are stored in a designated, safe location for disposal pickup.
The following decision-making process should be followed for the safe disposal of this compound waste.
References
- 1. This compound | CAS#:69942-12-7 | Chemsrc [chemsrc.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. This compound | 69942-12-7 [sigmaaldrich.com]
- 5. echemi.com [echemi.com]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment (PPE) – AFNS Safety [afns-safety.ualberta.ca]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
